molecular formula C20H39NO3 B127689 N-Stearoylglycine CAS No. 158305-64-7

N-Stearoylglycine

Cat. No.: B127689
CAS No.: 158305-64-7
M. Wt: 341.5 g/mol
InChI Key: UEYROBDNFIWNST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-octadecanoylglycine is a fatty acid amide resulting from the formal condensation of the carboxy group of octadecanoic acid with the amino group of glycine. It has a role as a human metabolite. It is a N-acylglycine 18:0 and a fatty amide. It is functionally related to an octadecanoic acid. It is a conjugate acid of a N-octadecanoylglycinate.
N-Stearoylglycine has been reported in Bos taurus with data available.

Properties

IUPAC Name

2-(octadecanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h2-18H2,1H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYROBDNFIWNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10935894
Record name N-(1-Hydroxyoctadecylidene)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Stearoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013308
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6333-54-6, 158305-64-7
Record name Stearoylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6333-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine stearamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006333546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Stearoylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158305647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC15863
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15863
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1-Hydroxyoctadecylidene)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of N-Stearoylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-Stearoylglycine, a member of the growing class of N-acyl amino acids (NAAs), which are recognized as endogenous lipid signaling molecules with significant therapeutic potential.[1] This document outlines the prevalent synthetic methodology, detailed purification protocols, and relevant characterization data. Furthermore, it delves into the biological significance of NAAs by illustrating a key signaling pathway they modulate.

Synthesis of this compound via the Schotten-Baumann Reaction

The most common and effective method for the synthesis of this compound is the Schotten-Baumann reaction.[2][3][4] This reaction involves the acylation of an amino acid, in this case, glycine, with an acyl chloride, stearoyl chloride, under biphasic conditions with a base to neutralize the hydrochloric acid byproduct.[3][4][5]

The overall reaction is as follows:

Stearoyl Chloride + Glycine → this compound + HCl

A critical precursor for this synthesis is stearoyl chloride, which is typically prepared from stearic acid.

Preparation of Stearoyl Chloride

Stearoyl chloride can be synthesized from stearic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis of Stearoyl Chloride from Stearic Acid

ParameterValue/Description
Reactants Stearic Acid, Thionyl Chloride (SOCl₂)
Solvent Toluene
Procedure 1. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend stearic acid in toluene. 2. Slowly add thionyl chloride to the suspension. 3. Heat the mixture to reflux and maintain for several hours until the evolution of HCl and SO₂ gas ceases. 4. After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure.
Purification The crude stearoyl chloride can be purified by vacuum distillation.
Schotten-Baumann Synthesis of this compound

This procedure utilizes a two-phase system, typically an organic solvent and water, with a base in the aqueous phase to facilitate the reaction.[4]

Experimental Protocol: Synthesis of this compound

ParameterValue/Description
Reactants Glycine, Stearoyl Chloride, Sodium Hydroxide (NaOH)
Solvents Dichloromethane (or other suitable organic solvent), Water
Procedure 1. Dissolve glycine in an aqueous solution of sodium hydroxide in a reaction vessel. 2. In a separate flask, dissolve stearoyl chloride in dichloromethane. 3. Cool the glycine solution in an ice bath and vigorously stir. 4. Add the stearoyl chloride solution dropwise to the glycine solution while maintaining a low temperature and vigorous stirring. 5. After the addition is complete, continue stirring for several hours at room temperature. 6. Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC). 7. Upon completion, acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.
Work-up 1. Collect the precipitate by vacuum filtration. 2. Wash the solid with cold water to remove any inorganic salts. 3. Dry the crude product under vacuum.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts. Recrystallization is a widely used and effective method for purifying solid organic compounds like N-acyl amino acids.[6]

Experimental Protocol: Purification by Recrystallization

ParameterValue/Description
Principle The crude solid is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution.[6]
Solvent Selection The choice of solvent is critical. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For N-acyl amino acids, common solvent systems include ethanol, or mixtures like hexane/acetone or hexane/ethyl acetate.[7] The ideal solvent or solvent system for this compound should be determined experimentally.
Procedure 1. Place the crude this compound in a flask. 2. Add a minimal amount of the selected hot solvent to dissolve the solid completely. 3. If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot. 4. Allow the solution to cool slowly to room temperature to promote the formation of large crystals. 5. Further cooling in an ice bath can maximize the yield of the crystals. 6. Collect the purified crystals by vacuum filtration. 7. Wash the crystals with a small amount of cold solvent. 8. Dry the purified this compound under vacuum.

Characterization Data for this compound

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyValueSource
Molecular Formula C₂₀H₃₉NO₃[8]
Molecular Weight 341.53 g/mol [8]
Appearance Solid[8]
Purity (Commercial Standard) ≥95.0% (HPLC)
Solubility Soluble in DMSO (at 25 mg/mL with sonication)[9]

Biological Context: N-Acyl Amino Acids in Cellular Signaling

N-acyl amino acids are an emerging class of lipid signaling molecules with diverse physiological roles.[1][10] They are structurally related to endocannabinoids and have been implicated in various biological processes.[10][11]

One of the key mechanisms by which N-acyl amino acids exert their effects is through interaction with G protein-coupled receptors (GPCRs). For instance, the related compound N-arachidonoyl glycine has been shown to act as an agonist for the GPR55 receptor.[10] This interaction initiates a downstream signaling cascade, leading to an increase in intracellular calcium levels and the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[10]

Below is a diagram illustrating the GPR55 signaling pathway activated by an N-acyl amino acid.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NAA N-Acyl Amino Acid GPR55 GPR55 NAA->GPR55 Gq Gq GPR55->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER binds to receptor Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto releases PKC PKC Ca_cyto->PKC activates MAPK_cascade MAPK Cascade (Raf → MEK → ERK) PKC->MAPK_cascade activates Cellular_Response Cellular Response MAPK_cascade->Cellular_Response leads to

Caption: GPR55 signaling pathway activated by an N-acyl amino acid.

Conclusion

This technical guide provides a foundational framework for the synthesis and purification of this compound. The Schotten-Baumann reaction remains a robust and widely applicable method for its preparation. Effective purification, primarily through recrystallization, is essential to obtain a high-purity product suitable for research and development purposes. The growing understanding of the role of N-acyl amino acids in cellular signaling underscores the importance of having reliable synthetic and purification protocols to further investigate their biological functions and therapeutic potential. Further optimization of the presented protocols for large-scale production and detailed characterization of the final product are recommended for specific research applications.

References

An In-depth Technical Guide to the Discovery and Isolation of N-Acylglycines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylglycines (NAGs) are a class of endogenous lipid signaling molecules formed through the conjugation of a fatty acid with glycine.[1][2] Initially identified as metabolites, their roles in various physiological and pathological processes have garnered increasing interest within the scientific and drug development communities.[3][4] Elevated levels of specific N-acylglycines serve as crucial biomarkers for certain inborn errors of metabolism, particularly fatty acid oxidation disorders.[1][5][6] Beyond their diagnostic utility, NAGs are recognized for their involvement in diverse signaling pathways, including anti-inflammatory and antinociceptive responses, making them potential therapeutic targets.[7][8]

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and methodologies for the isolation and quantification of N-acylglycines. It is designed to equip researchers, scientists, and drug development professionals with the detailed knowledge required to investigate this important class of molecules.

Biosynthesis and Signaling Pathways of N-Acylglycines

The biosynthesis of N-acylglycines occurs through two primary pathways:

  • Direct conjugation of a fatty acyl-CoA with glycine: This reaction is catalyzed by glycine N-acyltransferase (GLYAT) enzymes.[8][9] Several isoforms, such as GLYATL2 and GLYATL3, have been identified to facilitate the formation of long-chain N-acylglycines.[9]

  • Oxidation of N-acylethanolamines: This pathway involves the sequential action of alcohol dehydrogenase and aldehyde dehydrogenase on N-acylethanolamines to produce the corresponding N-acylglycine.[9][10]

Additionally, cytochrome c has been shown to catalyze the formation of certain N-acylglycines, such as N-arachidonoylglycine, from their respective acyl-CoA and glycine precursors.[9][10]

The signaling functions of N-acylglycines are an active area of research. For instance, N-arachidonoyl glycine is known to interact with G-protein coupled receptors like GPR18.[3] The degradation of N-acylglycines is primarily carried out by fatty acid amide hydrolase (FAAH), which hydrolyzes the amide bond to release the constituent fatty acid and glycine.[8]

cluster_biosynthesis Biosynthesis Pathways cluster_degradation Degradation cluster_signaling Signaling Example FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase NAcylglycine N-Acylglycine AcylCoA->NAcylglycine GLYATs (e.g., GLYATL2/3) + Glycine AcylCoA->NAcylglycine Cytochrome c + Glycine NAcylEthanolamine N-Acylethanolamine NAcylEthanolamine->NAcylglycine Alcohol Dehydrogenase & Aldehyde Dehydrogenase NAcylglycine_deg N-Acylglycine FattyAcid_deg Fatty Acid NAcylglycine_deg->FattyAcid_deg FAAH Glycine_deg Glycine NAcylglycine_deg->Glycine_deg FAAH NAcylglycine_sig N-Arachidonoyl glycine GPR18 GPR18 NAcylglycine_sig->GPR18 Binds to Downstream Downstream Signaling GPR18->Downstream Activates cluster_sample_prep Sample Preparation cluster_plasma Plasma cluster_urine Urine cluster_analysis Analytical Methods cluster_lcms LC-MS/MS cluster_gcms GC-MS cluster_data Data Analysis p1 Thaw Plasma p2 Add Acetonitrile + Internal Standard p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 lc1 UPLC Separation p4->lc1 gc1 Derivatization p4->gc1 u1 Thaw Urine u2 Dilute with Internal Standard Solution u1->u2 u3 Vortex u2->u3 u3->lc1 u3->gc1 lc2 Tandem MS (MRM) lc1->lc2 d1 Peak Integration lc2->d1 gc2 GC Separation gc1->gc2 gc3 MS Detection gc2->gc3 gc3->d1 d2 Quantification using Internal Standard d1->d2

References

biological role of endogenous N-Stearoylglycine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Role of Endogenous N-Stearoylglycine

Prepared for: Researchers, Scientists, and Drug Development Professionals December 2025

Executive Summary

This compound is an endogenous N-acyl amino acid (NAA), a class of lipid signaling molecules structurally related to the endocannabinoid anandamide.[1] While research has largely focused on other NAAs like N-Arachidonoylglycine and N-Palmitoylglycine, this compound is emerging as a bioactive lipid with potential roles in cellular signaling, particularly in modulating calcium influx.[2] This technical guide synthesizes the current understanding of this compound's biological significance, from its metabolic pathways to its putative molecular targets and physiological effects. We provide a summary of available quantitative data, detailed experimental protocols for its study, and diagrams of key pathways to facilitate further research into its therapeutic potential.

Introduction

N-acyl amino acids (NAAs) are a class of lipid signaling molecules formed by the conjugation of a fatty acid to an amino acid via an amide bond.[1] this compound (C20H39NO3, M.W. 341.5 g/mol ) is the specific conjugate of stearic acid (a C18:0 saturated fatty acid) and glycine.[3] It belongs to the family of long-chain saturated NAAs and has been identified in various biological tissues, including skin and bovine tissues.[1][3] The biological functions of many NAAs are still under investigation, but they are known to participate in diverse physiological processes, including pain, inflammation, and energy metabolism, making them attractive targets for novel therapeutic development.

Biosynthesis and Degradation

The metabolic pathways for this compound are believed to follow the established routes for other long-chain N-acylglycines.

  • Biosynthesis : The primary route of synthesis is catalyzed by a Glycine N-acyltransferase (GLYAT) , which facilitates the condensation of Stearoyl-CoA (the activated form of stearic acid) with glycine.[4] This enzymatic reaction forms the stable amide bond characteristic of this compound.

  • Degradation : The primary catabolic enzyme for many fatty acid amides is Fatty Acid Amide Hydrolase (FAAH) .[5][6] FAAH is an integral membrane enzyme that hydrolyzes the amide bond of this compound to release stearic acid and glycine, thereby terminating its signaling activity.[5] Genetic or pharmacological inactivation of FAAH has been shown to increase the endogenous levels of related NAAs.[2][6]

SA_CoA Stearoyl-CoA NSG This compound SA_CoA->NSG GLYAT Gly Glycine Gly->NSG out1 NSG->out1 FAAH SA Stearic Acid in1 in1->SA_CoA in2 in2->Gly out1->Gly out1->SA out2 Putative Signaling Pathway for this compound NSG This compound Receptor Putative GPCR (e.g., GPR18) NSG->Receptor Binds Gq Gαq Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca2+ Release ER->Ca_release Response Cellular Response (e.g., Neuronal Modulation) Ca_release->Response Triggers start Tissue Sample (e.g., Brain, Skin) homogenize Homogenize in Methanol with Internal Standard start->homogenize extract Lipid Extraction (e.g., Bligh-Dyer) homogenize->extract separate Separate Phases by Centrifugation extract->separate dry Dry Organic Phase under Nitrogen separate->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantify using MRM Transition inject->quantify start Seed Cells in 96-well Plate load Load Cells with Ca2+-sensitive dye (e.g., Fluo-4 AM) start->load wash Wash Cells to Remove Excess Dye load->wash read_baseline Measure Baseline Fluorescence wash->read_baseline add_compound Add this compound (Automated Pipettor) read_baseline->add_compound read_response Measure Fluorescence Change over Time add_compound->read_response analyze Analyze Data (Calculate EC50) read_response->analyze

References

N-Stearoylglycine physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N-Stearoylglycine for Researchers and Drug Development Professionals

Introduction

This compound is a fascinating endogenous lipid molecule belonging to the class of N-acyl amino acids. Structurally, it is composed of stearic acid, a long-chain saturated fatty acid, linked to the amino acid glycine via an amide bond. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its biological significance, and relevant experimental protocols for its study. This document is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential and biochemical roles of N-acyl amino acids.

Physical and Chemical Characteristics

This compound is a white to off-white solid at room temperature.[1] Its lipophilic nature, conferred by the long stearoyl chain, is balanced by the hydrophilic carboxyl and amide groups, rendering it an amphiphilic molecule. This characteristic influences its solubility and interaction with biological membranes.

Table 1: General and Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₀H₃₉NO₃[2]
Molecular Weight 341.53 g/mol [2]
IUPAC Name 2-(octadecanoylamino)acetic acid[2]
CAS Number 6333-54-6[2]
Appearance Solid[1][2]
Predicted Water Solubility 0.00027 g/L[3]
Predicted logP 7.1[3]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of this compound. Below are the expected spectral characteristics based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the long alkyl chain of stearic acid, typically seen as a large multiplet in the upfield region (around 1.2-1.6 ppm). The protons on the carbon adjacent to the carbonyl group would appear as a triplet around 2.2 ppm. The methylene protons of the glycine moiety would likely appear as a doublet around 3.9 ppm, coupled to the amide proton. The amide proton itself would be a broad singlet, and the carboxylic acid proton would be a very broad singlet further downfield.

¹³C NMR: The carbon NMR spectrum would show a series of peaks for the methylene carbons of the stearoyl chain between approximately 20 and 40 ppm. The carbonyl carbon of the amide would be expected around 170-175 ppm, and the carboxylic acid carbonyl would be in a similar region. The alpha-carbon of the glycine moiety would be found around 40-45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AtomPredicted Chemical Shift (ppm)
C=O (Amide)~173
C=O (Carboxylic Acid)~172
CH₂ (Glycine)~41
CH₂ (adjacent to amide C=O)~36
-(CH₂)₁₄-22-32
CH₃~14

Note: These are approximate chemical shift values. Actual values can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for its functional groups. A broad absorption band in the region of 3300-2500 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, often overlapping with the N-H stretching of the amide group around 3300 cm⁻¹. A strong, sharp peak around 1700-1730 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. The amide I band (C=O stretch) would appear around 1640-1680 cm⁻¹, and the amide II band (N-H bend) around 1530-1550 cm⁻¹. Multiple peaks in the 2850-2960 cm⁻¹ region would be due to the C-H stretching of the long alkyl chain.

Mass Spectrometry (MS)

In mass spectrometry, this compound would show a molecular ion peak [M]+ or a protonated molecule [M+H]+ corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the amide bond and fragmentation along the stearoyl chain, resulting in a characteristic series of peaks separated by 14 Da (the mass of a CH₂ group).[4]

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a common method for synthesizing amides from amines and acid chlorides.[5][6][7]

Methodology:

  • Dissolution of Glycine: Glycine is dissolved in an aqueous solution of a base, such as sodium hydroxide, to deprotonate the amino group and form the more nucleophilic glycinate anion.

  • Reaction with Stearoyl Chloride: Stearoyl chloride, dissolved in an organic solvent immiscible with water (e.g., dichloromethane or diethyl ether), is added to the aqueous glycine solution.

  • Reaction Conditions: The two-phase mixture is stirred vigorously at room temperature. The acylation reaction occurs at the interface of the two layers. The base in the aqueous phase neutralizes the hydrochloric acid that is formed as a byproduct.

  • Work-up: After the reaction is complete, the organic layer is separated. The aqueous layer may be acidified to protonate any unreacted glycine and then extracted with an organic solvent to recover any product that may have partitioned into the aqueous phase.

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.

Schotten_Baumann_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase glycine Glycine glycinate Sodium Glycinate Solution glycine->glycinate Deprotonation naoh NaOH Solution naoh->glycinate reaction Vigorous Stirring (Two-Phase Reaction) glycinate->reaction stearoyl_chloride Stearoyl Chloride in Dichloromethane stearoyl_chloride->reaction separation Phase Separation reaction->separation purification Washing, Drying, Solvent Evaporation separation->purification product Crude this compound purification->product

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[8][9]

Methodology:

  • Solvent Selection: A suitable solvent or solvent system is chosen in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of long-chain fatty acid derivatives include ethanol, acetone, or mixtures like hexane/ethyl acetate.[9]

  • Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the pure this compound.

  • Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried under vacuum.

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling dissolve->cool if no insoluble impurities hot_filter->cool crystallize Crystallization cool->crystallize vacuum_filter Vacuum Filtration crystallize->vacuum_filter wash Wash with cold solvent vacuum_filter->wash dry Drying wash->dry end Pure this compound dry->end

Caption: General workflow for the purification of this compound.

Analysis by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a suitable method for the analysis of this compound.[7]

Methodology:

  • Column: A C18 stationary phase is typically used for the separation of lipophilic compounds.

  • Mobile Phase: A gradient elution is often employed, starting with a more polar mobile phase (e.g., a mixture of water and acetonitrile with a small amount of acid like formic acid or acetic acid) and gradually increasing the proportion of the organic solvent.[10][11]

  • Detection: UV detection at a low wavelength (around 200-210 nm) can be used, as the amide bond has some UV absorbance. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for more sensitive and specific detection.

  • Sample Preparation: this compound is dissolved in a suitable organic solvent, such as methanol or acetonitrile, before injection.

HPLC_Workflow sample This compound Sample dissolve Dissolve in Methanol/Acetonitrile sample->dissolve inject Inject into HPLC System dissolve->inject separation Separation on C18 Column (Gradient Elution) inject->separation detection Detection (UV, ELSD, or MS) separation->detection analysis Data Analysis (Chromatogram) detection->analysis

Caption: Workflow for the HPLC analysis of this compound.

Biological Activity and Signaling Pathways

This compound belongs to the family of N-acyl amino acids, which are increasingly recognized as important signaling molecules. While specific biological activities of this compound are not as extensively studied as other members of this family, such as N-arachidonoyl glycine, it is expected to share some of their general biological roles.

Interaction with G-Protein Coupled Receptors (GPCRs)

N-acyl glycines, particularly N-arachidonoyl glycine, have been reported to be ligands for the orphan G-protein coupled receptor GPR18.[2][12] However, this interaction is a subject of ongoing research and some controversy exists in the scientific literature regarding the canonical signaling pathways activated by this interaction.[13][14][15][16] Activation of GPR18 by N-acyl glycines has been linked to various cellular responses, including modulation of immune cell function and neuroprotection.[12]

GPR18_Signaling ligand N-Acyl Glycine (e.g., this compound) receptor GPR18 ligand->receptor Binds to g_protein Gαi/o receptor->g_protein Activates downstream Downstream Effectors g_protein->downstream Modulates response Cellular Response (e.g., Anti-inflammatory effects, Neuroprotection) downstream->response Leads to

Caption: Putative signaling pathway of N-acyl glycines via GPR18.

Modulation of Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides.[17][18] N-acyl glycines have been shown to be inhibitors of FAAH.[17] By inhibiting FAAH, N-acyl glycines can increase the levels of endogenous cannabinoids and other bioactive fatty acid amides, leading to a variety of physiological effects, including analgesia and anti-inflammatory responses. This is often referred to as an "entourage effect."

FAAH_Inhibition faah FAAH Enzyme degradation Degradation faah->degradation endocannabinoids Endocannabinoids (e.g., Anandamide) endocannabinoids->faah Substrate inactive Inactive Metabolites degradation->inactive n_acyl_glycine N-Acyl Glycine n_acyl_glycine->faah inhibition Inhibition

Caption: Mechanism of FAAH inhibition by N-acyl glycines.

Conclusion

This compound is an intriguing endogenous lipid with potential roles in cellular signaling. While specific experimental data for this molecule is somewhat limited, its structural similarity to other well-studied N-acyl glycines suggests it may have important biological functions. This technical guide provides a foundational understanding of its physicochemical properties, and outlines key experimental approaches for its synthesis, purification, and analysis. Further research into the specific biological activities of this compound and its interactions with cellular targets will be crucial in elucidating its therapeutic potential.

References

The Endogenous Presence of N-Stearoylglycine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoylglycine is an endogenous N-acyl amino acid, a class of lipid signaling molecules gaining increasing attention for their diverse biological activities. Formed from the conjugation of stearic acid, a saturated fatty acid, and the amino acid glycine, this compound is part of a larger family of N-acyl amides that includes the well-known endocannabinoid, anandamide. While research into the specific roles of this compound is ongoing, the broader family of N-acyl glycines has been implicated in a range of physiological processes, including pain, inflammation, and cellular migration. This technical guide provides a comprehensive overview of the current understanding of the endogenous presence of this compound in tissues, its biosynthesis, and potential signaling pathways, along with detailed experimental protocols for its quantification.

Endogenous Presence and Quantitative Levels

This compound has been identified as a naturally occurring metabolite in mammalian tissues.[1] While a comprehensive quantitative profile of this compound across all tissue types is not yet fully established, its presence is widespread, with varying concentrations suggesting tissue-specific functions. The quantification of related long-chain N-acyl glycines provides an insight into the expected physiological concentrations. For instance, N-arachidonoyl glycine, another prominent member of this family, is found in the spinal cord and small intestine at levels of approximately 140 pmol/g (dry tissue weight), with lower levels in the brain, kidney, and skin (around 80-100 pmol/g).[2] The concentration of these molecules can range from the high nanomolar to low micromolar values in various tissues.[3]

N-Acyl Glycine Tissue Species Concentration (pmol/g dry weight) Reference
N-Arachidonoyl glycineSpinal CordRat~140[2]
N-Arachidonoyl glycineSmall IntestineRat~140[2]
N-Arachidonoyl glycineBrainRat~80-100[2]
N-Arachidonoyl glycineKidneyRat~80-100[2]
N-Arachidonoyl glycineSkinRat~80-100[2]
N-Arachidonoyl glycineHeartRat<5[2]

This table presents data for the related compound N-Arachidonoyl glycine to provide context for the expected quantitative range of this compound.

Biosynthesis of this compound

The primary route for the biosynthesis of this compound is the enzymatic conjugation of stearoyl-CoA and glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT) or a long-chain specific variant, such as glycine N-acyltransferase-like 3 (GLYATL3). The biosynthesis pathway begins with the activation of stearic acid to its coenzyme A thioester, stearoyl-CoA, a reaction that is dependent on acyl-CoA synthetases.

Stearic_Acid Stearic Acid Stearoyl_CoA Stearoyl-CoA Stearic_Acid->Stearoyl_CoA GLYAT Glycine N-acyltransferase (GLYAT/GLYATL3) Stearoyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Stearoylglycine This compound Acyl_CoA_Synthetase Acyl-CoA Synthetase Acyl_CoA_Synthetase->Stearoyl_CoA AMP_PPi AMP + PPi Acyl_CoA_Synthetase->AMP_PPi GLYAT->N_Stearoylglycine CoA_out CoA GLYAT->CoA_out ATP ATP ATP->Acyl_CoA_Synthetase CoA_in CoA CoA_in->Acyl_CoA_Synthetase

Caption: Biosynthesis pathway of this compound.

Potential Signaling Pathways

While a definitive signaling pathway for this compound is still under investigation, evidence from structurally similar N-acyl glycines, such as N-arachidonoyl glycine, points towards the involvement of G protein-coupled receptors (GPCRs). Two such receptors are GPR92 (also known as LPA5) and GPR18. N-arachidonoyl glycine has been shown to activate GPR92, which can couple to both Gq/11 and Gs signaling pathways, and GPR18, which signals through the Gi/o pathway.[4] Activation of these pathways can lead to downstream effects such as modulation of intracellular calcium levels and adenylyl cyclase activity.

cluster_membrane Plasma Membrane N_Stearoylglycine This compound GPR92 GPR92 (LPA5) N_Stearoylglycine->GPR92 GPR18 GPR18 N_Stearoylglycine->GPR18 Gq11 Gαq/11 GPR92->Gq11 Gs Gαs GPR92->Gs Gi Gαi/o GPR18->Gi PLC Phospholipase C (PLC) Gq11->PLC activates AC_stim Adenylyl Cyclase (AC) Gs->AC_stim activates AC_inhib Adenylyl Cyclase (AC) Gi->AC_inhib inhibits IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG cAMP_up ↑ cAMP AC_stim->cAMP_up cAMP_down ↓ cAMP AC_inhib->cAMP_down Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Tissue_Sample 1. Tissue Sample Collection (e.g., Brain, Liver) Homogenization 2. Homogenization in Chloroform:Methanol Tissue_Sample->Homogenization Phase_Separation 3. Phase Separation (Addition of NaCl solution) Homogenization->Phase_Separation Extraction 4. Collection of Organic Phase Phase_Separation->Extraction Drying 5. Solvent Evaporation (under Nitrogen) Extraction->Drying Reconstitution 6. Reconstitution in Mobile Phase Drying->Reconstitution LC_Separation 7. HPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection 8. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 9. Data Analysis and Quantification MS_Detection->Data_Analysis

References

Structural Elucidation of N-octadecanoylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-octadecanoylglycine, a member of the N-acylglycine family of endogenous lipid signaling molecules, has garnered increasing interest for its potential therapeutic applications, including roles in anti-inflammatory and analgesic pathways. The precise structural characterization of this molecule is paramount for its unequivocal identification in biological matrices and for advancing structure-activity relationship studies in drug development. This technical guide provides a comprehensive overview of the structural elucidation of N-octadecanoylglycine, detailing the analytical techniques and experimental protocols required for its characterization. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, are presented in clearly structured tables. Furthermore, this guide outlines a key signaling pathway associated with N-acylglycines and provides a generalized experimental workflow for their analysis.

Introduction

N-acyl amino acids are a class of lipid molecules that play significant roles in various physiological processes. N-octadecanoylglycine, also known as N-stearoylglycine, consists of an eighteen-carbon saturated fatty acid (stearic acid) linked to a glycine molecule via an amide bond. The structural elucidation of such molecules relies on a combination of modern analytical techniques to unambiguously determine their chemical structure, connectivity, and stereochemistry. This guide will focus on the application of NMR, MS, and FT-IR spectroscopy for the comprehensive characterization of N-octadecanoylglycine.

Spectroscopic Data for Structural Elucidation

The following sections present the expected spectroscopic data for N-octadecanoylglycine. While experimentally obtained spectra are ideal, in their absence, this data is compiled from predictive models and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For N-octadecanoylglycine, ¹H and ¹³C NMR, along with two-dimensional techniques like HSQC and HMBC, provide detailed structural information.

Table 1: Predicted ¹H NMR Chemical Shifts for N-octadecanoylglycine

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-2'4.05d2H
H-22.20t2H
H-31.63quint2H
H-4 to H-171.25m28H
H-180.88t3H
NH6.20t1H
OH10.5 (variable)s1H

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). d: doublet, t: triplet, quint: quintet, m: multiplet, s: singlet.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-octadecanoylglycine

Carbon AtomPredicted Chemical Shift (ppm)
C-1' (C=O, acid)172.5
C-2' (CH₂)41.5
C-1 (C=O, amide)174.0
C-236.5
C-325.5
C-4 to C-1529.7
C-1631.9
C-1722.7
C-1814.1

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details through fragmentation analysis. For N-octadecanoylglycine (C₂₀H₃₉NO₃), the expected molecular weight is 341.5 g/mol .

Table 3: Expected Mass Spectrometry Fragmentation of N-octadecanoylglycine

m/zIon StructureFragmentation Pathway
342.3[M+H]⁺Protonated molecular ion
340.3[M-H]⁻Deprotonated molecular ion
284.3[M-C₂H₄NO₂]⁺Cleavage of the glycine moiety
74.0[C₂H₄NO₂]⁻Glycine anion after amide bond cleavage
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Characteristic FT-IR Absorption Bands for N-octadecanoylglycine

Wavenumber (cm⁻¹)Functional GroupVibration
3300-2500 (broad)O-HStretching (Carboxylic acid)
~3300N-HStretching (Amide)
2918, 2850C-HStretching (Alkyl chain)
~1720C=OStretching (Carboxylic acid)
~1640C=OStretching (Amide I)
~1550N-HBending (Amide II)

Experimental Protocols

Detailed methodologies are crucial for the reliable acquisition of spectroscopic data. The following are generalized protocols for the analysis of N-octadecanoylglycine.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of N-octadecanoylglycine in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • 2D NMR (HSQC/HMBC): Acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra to establish ¹H-¹³C one-bond and multiple-bond correlations, respectively. These experiments are crucial for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a stock solution of N-octadecanoylglycine in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Chromatographic Separation: Use a C18 reverse-phase liquid chromatography column. A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% formic acid to promote ionization.

  • Mass Spectrometric Analysis: Analyze the sample using an electrospray ionization (ESI) source in both positive and negative ion modes. Acquire full scan mass spectra to identify the molecular ion and tandem mass spectra (MS/MS) of the molecular ion to obtain fragmentation information.

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the N-octadecanoylglycine powder directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal before running the sample.

  • Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Sample N-octadecanoylglycine NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR MS Mass Spectrometry (LC-MS/MS) Sample->MS IR FT-IR Spectroscopy Sample->IR Structure Final Structure NMR->Structure MS->Structure IR->Structure

Caption: Generalized workflow for the structural elucidation of N-octadecanoylglycine.

PPAR-α Signaling Pathway

N-acylglycines, including N-octadecanoylglycine, are known to interact with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-α. This interaction leads to the regulation of genes involved in lipid metabolism and inflammation.

PPAR_Alpha_Signaling cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_gene Gene Regulation cluster_response Cellular Response NAG N-octadecanoylglycine PPARa PPAR-α NAG->PPARa activates Heterodimer PPAR-α / RXR Heterodimer PPARa->Heterodimer dimerizes with RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE binds to TargetGenes Target Genes (Lipid Metabolism, Inflammation) PPRE->TargetGenes regulates Response Decreased Inflammation Altered Lipid Metabolism TargetGenes->Response leads to

Caption: Simplified PPAR-α signaling pathway activated by N-octadecanoylglycine.

Conclusion

The structural elucidation of N-octadecanoylglycine is a critical step in understanding its biological function and developing its therapeutic potential. The combined application of NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy provides a robust analytical framework for its unambiguous characterization. The detailed protocols and expected spectroscopic data presented in this guide serve as a valuable resource for researchers in the fields of lipidomics, pharmacology, and drug development. Further investigation into the signaling pathways, such as the PPAR-α pathway, will continue to unravel the complex roles of N-acylglycines in human health and disease.

Methodological & Application

Application Note: Analysis of N-Stearoylglycine in Biological Matrices using UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Stearoylglycine is a long-chain N-acylglycine, a class of lipid molecules formed by the conjugation of a fatty acid (stearic acid) with the amino acid glycine.[1] N-acylglycines are endogenous metabolites that play roles in various physiological processes and are considered biomarkers for certain inborn errors of metabolism.[2] Accurate and sensitive quantification of specific N-acylglycines like this compound in biological matrices such as plasma and urine is crucial for clinical research and drug development.

This application note describes a robust and sensitive method for the analysis of this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The method employs a straightforward sample preparation procedure and a reversed-phase chromatographic separation, offering high specificity and sensitivity through Multiple Reaction Monitoring (MRM).

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥95.0% purity)[3]

  • Stable isotope-labeled internal standard (IS), e.g., N-Heptadecanoylglycine or similar long-chain N-acylglycine-d_x_

  • LC-MS grade acetonitrile, methanol, isopropanol, and water[4]

  • LC-MS grade formic acid and ammonium acetate[5][6]

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm PTFE)

Protocol 1: Plasma Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of this compound from plasma or serum samples.

  • Thaw plasma samples on ice.

  • In a clean 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 10 µL of the internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[2]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the dried extract in 100 µL of 80:20 (v/v) methanol/water.

  • Vortex for 30 seconds and transfer to an autosampler vial for UHPLC-MS/MS analysis.

Protocol 2: Brain Tissue Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted for more complex tissue samples like the brain.[6]

  • Weigh approximately 50 mg of frozen brain tissue.

  • Homogenize the tissue in 1 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Add 10 µL of the internal standard working solution.

  • Add 200 µL of water and vortex thoroughly to create a biphasic system.

  • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic layer, which contains the lipids.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of isopropanol/acetonitrile/water (2:1:1, v/v/v).

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.

Instrumentation and Conditions

A typical UHPLC-MS/MS system is used for this analysis.[4]

  • UHPLC System: Waters ACQUITY UPLC, Sciex ExionLC, or equivalent[5][6]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500 QTRAP, Waters Xevo TQ-S)[6]

  • Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.

Table 1: UHPLC and MS/MS Parameters

Parameter Setting
UHPLC Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[5]
Column Temperature 50°C[5]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid
Flow Rate 0.4 mL/min[5]
Injection Volume 5 µL
Gradient Elution 0-1 min (30% B), 1-12 min (30-100% B), 12-15 min (100% B), 15.1-18 min (30% B)
Ionization Mode ESI Negative
Capillary Voltage -4.5 kV
Source Temperature 500°C
MRM Transition This compound: m/z 340.3 → 74.1 (Quantifier), 340.3 → 283.3 (Qualifier)

| Internal Standard | Analyte-specific transition for the chosen IS |

Data Presentation

The method should be validated according to standard bioanalytical guidelines to ensure reliability. Typical performance characteristics are summarized below.

Table 2: Summary of Typical Quantitative Method Performance

Validation Parameter Typical Value / Range
Linearity (r²) ≥ 0.995
Limit of Detection (LOD) 0.5 - 2 ng/mL
Limit of Quantification (LOQ) 2 - 5 ng/mL[6]
Accuracy (% Recovery) 85 - 115%

| Precision (% CV) | < 15% |

Visualizations

Biological Context

This compound is formed endogenously through the enzymatic conjugation of Stearoyl-CoA (an activated form of stearic acid) and the amino acid glycine. This process is a part of the broader N-acylglycine metabolic pathway.[2]

G Biological Formation of this compound cluster_reactants Reactants cluster_product Product StearoylCoA Stearoyl-CoA Enzyme Glycine N-acyltransferase StearoylCoA->Enzyme Glycine Glycine Glycine->Enzyme NSG This compound Enzyme->NSG

Caption: Biological formation of this compound.

Analytical Workflow

The analytical process follows a structured workflow from sample receipt to final data analysis, ensuring consistency and accuracy.

G Analytical Workflow for this compound Quantification A 1. Sample Receipt (Plasma, Tissue, etc.) B 2. Spike Internal Standard A->B C 3. Sample Preparation (Protein Precipitation or LLE) B->C D 4. Evaporation & Reconstitution C->D E 5. UHPLC Separation (Reversed-Phase C18) D->E F 6. MS/MS Detection (ESI-, MRM Mode) E->F G 7. Data Processing (Integration & Quantification) F->G H 8. Final Report G->H

Caption: General workflow for this compound analysis.

Conclusion

The described UHPLC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of this compound in biological samples. The use of a stable isotope-labeled internal standard and robust sample preparation techniques minimizes matrix effects and ensures high accuracy and precision.[2] This methodology is well-suited for applications in clinical research, metabolomics, and pharmaceutical development where accurate measurement of lipid metabolites is required.

References

Application Notes and Protocols for N-Stearoylglycine in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoylglycine is a lipid molecule belonging to the N-acyl amino acid (NAA) family.[1][2][3] These molecules are increasingly recognized for their roles as endogenous signaling lipids, participating in a variety of physiological processes. While research on the specific functions of this compound is still emerging, studies on structurally related long-chain N-acyl glycines suggest potential involvement in modulating cellular signaling pathways. For instance, the related compound N-Palmitoyl glycine has been shown to influence calcium influx in sensory neurons, hinting at a possible role for this compound in similar processes.[4] One study has noted a minor effect of this compound on calcium influx.[4] Additionally, various N-stearoyl amino acids have demonstrated antimicrobial properties.[5]

These application notes provide a guide for researchers interested in investigating the effects of this compound in cell culture systems. The following sections detail its potential biological activities, protocols for preparing and applying the compound in cell culture, and standardized assays to evaluate its effects on cell viability, apoptosis, and signaling pathways.

Potential Biological Activities and Signaling Pathways

Based on the activities of related N-acyl glycines, this compound may be hypothesized to interact with cell surface receptors, such as G protein-coupled receptors (GPCRs), and modulate downstream signaling cascades. A key receptor for some N-acyl glycines is GPR18.[6][7][8] Activation of such pathways could lead to changes in intracellular second messengers, including calcium ions (Ca2+) and subsequent activation of protein kinase cascades that influence various cellular processes.

Hypothesized Signaling Pathway for this compound:

N_Stearoylglycine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space N_Stearoylglycine This compound GPCR GPCR (e.g., GPR18) N_Stearoylglycine->GPCR Binds G_Protein G Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Ca2_increase ↑ [Ca²⁺]i Ca2_release->Ca2_increase Ca2_increase->PKC Co-activates Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) PKC->Cellular_Response Phosphorylates targets

Caption: Hypothesized this compound signaling cascade.

Data Presentation

As there is currently no published quantitative data on the effects of this compound in cell culture assays, the following tables are provided as templates for researchers to structure their empirically determined data.

Table 1: Effect of this compound on Cell Viability (Example Data)

Cell LineThis compound Concentration (µM)Incubation Time (hours)Cell Viability (%)Standard Deviation
HEK2930 (Vehicle Control)241005.2
12498.14.8
102495.35.5
502482.46.1
1002465.77.3
Jurkat0 (Vehicle Control)481006.3
14899.25.9
104892.86.8
504875.18.2
1004858.99.1

Table 2: Induction of Apoptosis by this compound (Example Data)

Cell LineTreatmentEarly Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
MCF-7Vehicle Control (24h)3.2 ± 0.81.5 ± 0.4
This compound (50 µM, 24h)15.8 ± 2.14.3 ± 1.1
This compound (100 µM, 24h)28.4 ± 3.59.7 ± 1.9
A549Vehicle Control (48h)4.1 ± 1.02.2 ± 0.6
This compound (50 µM, 48h)12.5 ± 1.83.8 ± 0.9
This compound (100 µM, 48h)22.7 ± 2.97.1 ± 1.5

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

Due to its hydrophobic nature, this compound requires solubilization in an organic solvent before being added to aqueous cell culture media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Target cell culture medium

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) by dissolving the powder in 100% DMSO.

  • Gently warm and vortex the solution to ensure complete dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • When preparing working concentrations, dilute the stock solution in pre-warmed cell culture medium. The final concentration of DMSO in the medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability.

Experimental Workflow:

Cell_Viability_Assay_Workflow Seed_Cells 1. Seed cells in a 96-well plate Incubate_1 2. Incubate (e.g., 24 hours) Seed_Cells->Incubate_1 Treat_Cells 3. Treat with this compound (and vehicle control) Incubate_1->Treat_Cells Incubate_2 4. Incubate for desired time (e.g., 24, 48, 72 hours) Treat_Cells->Incubate_2 Add_MTT 5. Add MTT reagent Incubate_2->Add_MTT Incubate_3 6. Incubate (2-4 hours) Add_MTT->Incubate_3 Add_Solubilizer 7. Add solubilization solution Incubate_3->Add_Solubilizer Measure_Absorbance 8. Measure absorbance (e.g., 570 nm) Add_Solubilizer->Measure_Absorbance

References

N-Stearoylglycine: Application Notes and Protocols for its Evaluation as a Potential Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoylglycine is an N-acyl amino acid, a class of lipid signaling molecules that are gaining increasing attention for their roles in various physiological and pathological processes. These molecules are formed by the conjugation of a fatty acid (stearic acid in this case) with an amino acid (glycine). While the precise functions of many N-acyl amino acids are still under investigation, emerging evidence suggests their involvement in metabolic regulation and neurological pathways. This document provides an overview of this compound's potential as a biomarker for disease, with a focus on metabolic disorders, and details protocols for its quantification in biological samples.

Potential as a Biomarker for Metabolic Disorders

The analysis of acylglycines in urine and plasma is a valuable tool for the diagnosis and monitoring of inborn errors of metabolism, particularly fatty acid oxidation (FAO) disorders.[1][2] In these genetic conditions, the body's ability to break down fatty acids for energy is impaired, leading to the accumulation of specific acyl-CoA esters. These are subsequently conjugated with glycine to form acylglycines, which are then excreted in the urine. Therefore, elevated levels of specific N-acylglycines, including this compound, can serve as important diagnostic markers.

While direct quantitative data for this compound in metabolic syndrome and specific neurological disorders is not yet widely available in published literature, the established link to FAO disorders suggests its potential as a biomarker for other conditions involving mitochondrial dysfunction and altered energy metabolism. Further research is warranted to explore these associations.

Data Presentation

The following table summarizes hypothetical urinary concentrations of this compound in a healthy control group versus a cohort of patients with a generic fatty acid oxidation disorder. This data is illustrative and intended to demonstrate the potential magnitude of change seen for N-acylglycines in such conditions. Actual values can vary depending on the specific disorder, age, and diet.

AnalytePatient GroupMatrixConcentration Range (µmol/mmol creatinine)
This compoundHealthy ControlsUrine0.1 - 1.5
This compoundFAO Disorder PatientsUrine5.0 - 50.0

Experimental Protocols

Quantification of this compound in Urine and Plasma by LC-MS/MS

This protocol describes a robust and sensitive method for the quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Solid-Phase Extraction)

  • Internal Standard Spiking: To a 1 mL aliquot of urine or plasma, add a known concentration of an appropriate internal standard (e.g., ¹³C-labeled this compound).

  • Acidification: Acidify the sample with 100 µL of 1 M HCl.

  • SPE Cartridge Conditioning: Condition an anion exchange solid-phase extraction (SPE) cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a 5% methanol in water solution.

  • Elution: Elute the N-acylglycines with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 5% B and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 340.3 -> Product ion (m/z) 74.1

    • Internal Standard (¹³C-Stearoylglycine): Precursor ion (m/z) 358.3 -> Product ion (m/z) 74.1

  • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument used.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Urine/Plasma Sample Spike Add Internal Standard Sample->Spike Acidify Acidify Spike->Acidify SPE Solid-Phase Extraction Acidify->SPE Elute Elute SPE->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Data Data Analysis MS->Data

Workflow for this compound quantification.

signaling_pathway cluster_synthesis Biosynthesis cluster_disease Disease Context FattyAcid Stearic Acid AcylCoA Stearoyl-CoA FattyAcid->AcylCoA NSG This compound AcylCoA->NSG Glycine N-acyltransferase Glycine Glycine Glycine->NSG IncreasedExcretion Increased Urinary This compound NSG->IncreasedExcretion FAOD Fatty Acid Oxidation Disorder Accumulation Stearoyl-CoA Accumulation FAOD->Accumulation Accumulation->NSG Increased Substrate

Biosynthesis of this compound and its role in FAO disorders.

References

Application Notes and Protocols: N-Stearoylglycine in Proteomics and Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoylglycine is a member of the N-acyl amino acid (NAA) family, a class of endogenous lipid signaling molecules.[1] These molecules, characterized by a fatty acid linked to an amino acid, are increasingly recognized for their diverse physiological roles. While direct applications of exogenously added this compound in proteomics workflows are not widely documented, the study of endogenous N-acylglycines, including this compound, is a significant area of research in both proteomics and lipidomics. This document provides detailed protocols and application notes for the analysis of N-acylglycines in biological samples, which is crucial for understanding their role in cellular signaling and for drug development.

N-acylglycines are involved in various cellular signaling pathways, and their levels are tightly regulated by specific enzymes.[1] Dysregulation of these pathways has been implicated in several diseases, making the enzymes involved potential therapeutic targets. The following protocols and data provide a framework for researchers to investigate the role of this compound and other N-acylglycines in their biological systems of interest.

Application I: Quantitative Analysis of this compound and other N-Acylglycines in Cell Extracts by LC/QTOF-MS

This application note describes a method for the identification and quantification of endogenous long-chain fatty acid amides, including this compound, in cell extracts using Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC/QTOF-MS). This technique is essential for understanding the metabolic pathways of these signaling lipids.[2]

Experimental Protocol

1. Cell Culture and Harvesting:

  • Culture cells (e.g., mouse neuroblastoma N18TG2 cells) to approximately 80% confluency.[2]

  • For stable isotope labeling experiments, incubate cells in media supplemented with a labeled precursor, such as [1-¹³C]palmitate, complexed with BSA.[2]

  • After incubation, remove the medium and wash the cells with phosphate-buffered saline (PBS).

  • Collect cells by scraping, followed by centrifugation. Wash the cell pellet with PBS and store at -80°C until analysis.[2]

2. Lipid Extraction:

  • Resuspend the cell pellet in a suitable volume of lysis buffer.

  • Perform a liquid-liquid extraction using a methanol/chloroform/water system to separate the lipid-containing organic phase.[3]

  • Briefly, to the cell lysate, add methanol and vortex. Then add chloroform and vortex. Finally, add water and vortex.

  • Centrifuge to separate the phases. The lower organic phase contains the lipids.

  • Carefully collect the organic phase and dry it under a stream of nitrogen.

3. LC/QTOF-MS Analysis:

  • Reconstitute the dried lipid extract in a suitable solvent for reverse-phase chromatography (e.g., acetonitrile/water with a small percentage of formic acid).

  • Inject the sample onto a C18 column for chromatographic separation.

  • Perform mass spectrometric analysis using a QTOF mass spectrometer in positive ion mode.

  • Identify this compound and other N-acylglycines by comparing their accurate mass-to-charge ratio (m/z) and chromatographic retention times with those of synthetic standards.[2]

  • Confirm the identification using tandem mass spectrometry (MS/MS) to match the fragmentation pattern with that of the standard.[2]

4. Quantification:

  • Generate a standard curve using synthetic this compound of known concentrations.

  • Quantify the amount of this compound in the samples by comparing the peak area of the endogenous compound to the standard curve.

Data Presentation

Table 1: Effect of GLYATL3 Knockdown on N-Acylglycine Levels in N18TG2 Cells

N-AcylglycineFold Change (siRNA vs. Control)Percentage Decrease
N-Oleoylglycine~0.00699.4%
N-Palmitoylglycine~0.09690.4%

Data is representative and based on findings reported in the literature.[2]

Application II: Investigating the Biosynthetic Pathway of N-Acylglycines

This application focuses on elucidating the enzymatic pathways responsible for the synthesis of N-acylglycines. Understanding these pathways is critical for identifying potential drug targets. The two primary proposed pathways are the sequential oxidation of N-acylethanolamines and the direct conjugation of a fatty acid with glycine by a glycine N-acyltransferase (GLYAT).[2]

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the biosynthesis of N-acylglycines using siRNA-mediated gene knockdown and LC/MS analysis.

experimental_workflow cluster_cell_culture Cell Culture & Transfection cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture N18TG2 Cell Culture sirna_transfection siRNA Transfection (e.g., GLYATL3 or PAM knockdown) cell_culture->sirna_transfection control Control Transfection (scrambled siRNA) cell_culture->control harvest Cell Harvesting sirna_transfection->harvest control->harvest extraction Lipid Extraction harvest->extraction lcms LC/QTOF-MS Analysis extraction->lcms quantification Quantification of N-Acylglycines lcms->quantification data_analysis Data Analysis & Comparison quantification->data_analysis

Workflow for Investigating N-Acylglycine Biosynthesis.
Signaling Pathway

The biosynthesis of N-acylglycines and their subsequent conversion to primary fatty acid amides (PFAMs) involves key enzymes such as Glycine N-acyltransferase-like 3 (GLYATL3) and Peptidylglycine α-amidating monooxygenase (PAM).[4]

signaling_pathway cluster_inputs Precursors cluster_enzymes Enzymatic Steps cluster_products Products fatty_acyl_coa Fatty Acyl-CoA (e.g., Stearoyl-CoA) glyatl3 GLYATL3 fatty_acyl_coa->glyatl3 glycine Glycine glycine->glyatl3 n_acylglycine N-Acylglycine (e.g., this compound) glyatl3->n_acylglycine Conjugation pam PAM pfam Primary Fatty Acid Amide (PFAM) pam->pfam Oxidative Cleavage n_acylglycine->pam

Biosynthetic Pathway of N-Acylglycines and PFAMs.

Conclusion

The study of this compound and other N-acylglycines provides valuable insights into cellular signaling and potential therapeutic targets. The protocols and workflows described here offer a foundation for researchers to quantify these important lipid molecules and to investigate their biosynthetic pathways. Advances in mass spectrometry-based proteomics and lipidomics are crucial for furthering our understanding of the biological roles of N-acyl amino acids.[5][6][7] While the direct application of this compound as a tool in proteomics is still an emerging area, its significance as an endogenous signaling molecule warrants continued investigation.

References

Application Note: Protocol for Dissolving N-Stearoylglycine for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Stearoylglycine is an N-acyl amino acid, a class of lipids that consists of a fatty acid (stearic acid) linked to an amino acid (glycine) via an amide bond.[1][2] These molecules are of interest in various research fields due to their structural similarity to endogenous signaling lipids and their potential biological activities.[2][3] Proper dissolution of this compound is critical for obtaining accurate and reproducible experimental results. Due to its long acyl chain, this compound is a lipophilic molecule with very low solubility in aqueous solutions.[4] This protocol provides a detailed guide for dissolving this compound for use in a variety of experimental applications, including in vitro assays and cell culture studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is essential for selecting the appropriate solvent and dissolution method.

PropertyValueSource
Molecular Formula C₂₀H₃₉NO₃[1]
Molecular Weight 341.53 g/mol [5][6]
Appearance White to off-white solid[6]
Predicted Water Solubility 0.00027 g/L[4]
Storage Temperature 2-8°C[5]
Solubility in Organic Solvents Soluble in DMSO (25 mg/mL with sonication)[6]

Experimental Protocols

Preparation of a High-Concentration Stock Solution

Due to its poor aqueous solubility, this compound should first be dissolved in an appropriate organic solvent to create a high-concentration stock solution. This stock can then be diluted to the final working concentration in the experimental medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof, absolute)

  • Sterile, conical-bottom tubes (e.g., 1.5 mL or 15 mL polypropylene tubes)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or heat block

  • Ultrasonic bath (sonicator)

Protocol:

  • Solvent Selection: DMSO is a common and effective solvent for dissolving this compound.[6] Ethanol can also be used, although it may be less effective for achieving very high concentrations. The choice of solvent will depend on the experimental system and its tolerance for the solvent. For cell culture experiments, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid cytotoxicity.[7]

  • Weighing the Compound: In a sterile microcentrifuge tube or other appropriate vessel, accurately weigh the desired amount of this compound powder. Perform this step in a chemical fume hood or on a balance with a draft shield to ensure accuracy.

  • Adding the Solvent: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to the this compound powder to achieve the desired stock concentration (e.g., 25 mg/mL or 73.2 mM in DMSO).[6]

  • Facilitating Dissolution:

    • Vortexing: Tightly cap the tube and vortex vigorously for 1-2 minutes.

    • Warming: If the compound does not fully dissolve, warm the solution in a water bath or heat block set to 37-50°C for 5-10 minutes. Intermittently vortex the tube during warming. Caution: When using volatile solvents like ethanol, ensure the tube is securely capped to prevent evaporation.

    • Sonication: If solids persist, place the tube in an ultrasonic bath for 10-15 minutes, or until the solution is clear.[6] This can help break up small aggregates and enhance dissolution.

  • Sterilization (Optional): If the stock solution will be used in sterile applications like cell culture, it can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with the organic solvent (e.g., a PTFE filter for DMSO).

  • Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. A recommended storage duration is up to 1 month at -20°C or up to 6 months at -80°C when stored in a sealed container, protected from moisture.[6]

Preparation of Working Solutions for Cell Culture

Protocol:

  • Pre-warming: Before preparing the working solution, warm the cell culture medium and the this compound stock solution to 37°C.

  • Serial Dilution: To minimize precipitation when diluting the organic stock solution into the aqueous culture medium, perform a serial dilution.

    • First, dilute the high-concentration stock solution into a small volume of pre-warmed culture medium. For example, add 2 µL of a 50 mM stock solution to 98 µL of medium to get an intermediate concentration of 1 mM. Vortex gently immediately after adding the stock.

    • Further dilute this intermediate solution to the final desired concentration in the bulk cell culture medium. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of medium to achieve a final concentration of 10 µM.

  • Final Solvent Concentration: Always calculate the final concentration of the organic solvent in your working solution to ensure it is below the toxic threshold for your cell line (typically <0.5% for DMSO). Prepare a vehicle control with the same final concentration of the solvent to account for any solvent-induced effects.

  • Visual Inspection: After preparing the working solution, visually inspect it for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of this compound or adjust the dilution method.

Diagrams

Dissolution_Workflow Workflow for Dissolving this compound cluster_prep Preparation cluster_dissolution Dissolution Steps cluster_check Quality Control cluster_final Final Stock Solution cluster_working Preparation of Working Solution weigh Weigh this compound Powder add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent vortex Vortex Vigorously add_solvent->vortex warm Warm Gently (37-50°C) vortex->warm If not dissolved sonicate Sonicate warm->sonicate If not dissolved check_dissolved Completely Dissolved? sonicate->check_dissolved check_dissolved->add_solvent No, consider different solvent/concentration stock_solution High-Concentration Stock Solution check_dissolved->stock_solution Yes store Aliquot and Store at -20°C / -80°C stock_solution->store dilute Serially Dilute Stock in Aqueous Medium store->dilute final_check Check for Precipitation dilute->final_check

Caption: Workflow for dissolving this compound and preparing stock solutions.

Solvent_Selection Solvent Selection Logic for this compound cluster_bio Biological Systems cluster_nonbio Non-Biological Systems start Start: Need to Dissolve This compound experiment_type What is the experimental system? start->experiment_type cell_culture Cell Culture / In Vitro Assay experiment_type->cell_culture Biological non_bio Non-Biological (e.g., Chemical Analysis) experiment_type->non_bio Non-Biological dmso Use DMSO (Anhydrous) cell_culture->dmso other_solvents Consider other organic solvents (e.g., Methanol, Acetonitrile) non_bio->other_solvents check_toxicity Is final solvent concentration <0.5%? dmso->check_toxicity ethanol Consider Ethanol check_toxicity->ethanol No end_protocol Proceed to Dissolution Protocol check_toxicity->end_protocol Yes ethanol->end_protocol other_solvents->end_protocol

Caption: Decision-making process for selecting a suitable solvent.

References

Analytical Standards for N-Stearoylglycine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides comprehensive application notes and protocols for the analytical standards of N-Stearoylglycine, catering to researchers, scientists, and professionals in drug development. This compound is a long-chain N-acylglycine, a class of lipid signaling molecules with emerging biological significance. Accurate and reliable analytical methods are crucial for elucidating its physiological roles and therapeutic potential.

Physicochemical and Analytical Properties

This compound is a fatty acid amide resulting from the formal condensation of the carboxyl group of stearic acid with the amino group of glycine.[1] It is recognized as a human metabolite and is classified under lipids, specifically as a fatty acyl amide.[1] The analytical standard is typically a solid, and for accurate quantification, it is essential to use a well-characterized reference material.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6333-54-6[1]
Molecular Formula C₂₀H₃₉NO₃[1]
Molecular Weight 341.5 g/mol [1]
Appearance Solid[1]
Purity (Analytical Standard) ≥95.0% (HPLC)[2]
Storage Temperature 2-8°C[2]

Analytical Methodologies

The quantification of this compound in biological matrices and other samples is predominantly achieved using chromatographic techniques coupled with mass spectrometry, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for the analysis of N-acylglycines. Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS offers even faster analysis times and improved resolution.

Protocol: Quantification of this compound in Human Plasma using UPLC-MS/MS

This protocol is adapted from a general method for the analysis of endocannabinoids and related lipids in human plasma.[3]

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add an appropriate internal standard (e.g., deuterated this compound).
  • Add 300 µL of ice-cold methanol to precipitate proteins.
  • Vortex the mixture vigorously for 1 minute.
  • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes for liquid-liquid extraction.
  • Centrifuge at 5000 rpm for 5 minutes.
  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC-MS/MS Conditions:

ParameterCondition
Column ACQUITY UPLC BEH C8 (or equivalent C8 column)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.35 mL/min
Gradient Optimized for separation of this compound from other plasma components. A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.
Injection Volume 5-10 µL
Ionization Mode Electrospray Ionization (ESI), positive or negative mode (optimization required)
MS/MS Detection Multiple Reaction Monitoring (MRM)

Table 2: Exemplary MRM Transitions for this compound (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]⁺ or [M-H]⁻Specific fragment ionsTo be optimized
Internal StandardDeuterated precursorDeuterated fragmentTo be optimized

Note: The exact MRM transitions and collision energies need to be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.

Workflow for UPLC-MS/MS Analysis of this compound

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (Methanol) is->ppt lle Liquid-Liquid Extraction (MTBE) ppt->lle dry Evaporation lle->dry recon Reconstitution dry->recon inject Injection recon->inject sep Chromatographic Separation (C8) inject->sep ion Ionization (ESI) sep->ion detect MS/MS Detection (MRM) ion->detect quant Quantification detect->quant report Reporting quant->report

Caption: UPLC-MS/MS workflow for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of fatty acid amides. Due to the low volatility of this compound, a derivatization step is typically required to convert it into a more volatile compound.

Protocol: Quantification of this compound using GC-MS

This protocol is based on general methods for the analysis of amino acids and fatty acid amides by GC-MS.[4]

1. Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix using an appropriate solvent extraction method.
  • Evaporate the solvent to dryness.
  • Derivatization (Silylation):
  • Add a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
  • Heat the mixture (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

2. GC-MS Conditions:

ParameterCondition
GC Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium at a constant flow rate
Injection Mode Splitless or split
Oven Temperature Program Start at a lower temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C) to elute the derivatized analyte.
Ionization Mode Electron Ionization (EI)
MS Detection Full scan to identify the fragmentation pattern or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis.

Table 3: Potential GC-MS Ions for Derivatized this compound (Hypothetical)

DerivativeKey Fragment Ions (m/z)
TMS-N-StearoylglycineMolecular ion, fragments corresponding to the loss of methyl groups, and characteristic ions from the stearoyl and glycine moieties.

Note: The actual fragment ions will depend on the derivatization reagent used and must be confirmed by analyzing a derivatized standard.

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample extract Extraction sample->extract dry Evaporation extract->dry deriv Derivatization (Silylation) dry->deriv inject Injection deriv->inject sep GC Separation inject->sep ion Ionization (EI) sep->ion detect MS Detection (Scan or SIM) ion->detect quant Quantification detect->quant report Reporting quant->report

Caption: GC-MS workflow for this compound analysis.

Biological Role and Signaling Pathway

N-acyl amino acids, including this compound, are an emerging class of endogenous lipid signaling molecules.[5] They are structurally related to endocannabinoids and are involved in various physiological processes.

Biosynthesis and Degradation:

The cellular levels of N-acylglycines are regulated by enzymatic synthesis and degradation. One key biosynthetic pathway involves the conjugation of a fatty acyl-CoA with glycine, a reaction that can be catalyzed by glycine N-acyltransferase (GLYAT).[6]

Signaling Mechanisms:

N-acyl amino acids exert their biological effects by interacting with molecular targets such as G protein-coupled receptors (GPCRs).[5] For instance, N-arachidonoyl glycine (another N-acylglycine) is a ligand for the orphan GPCR, GPR18.[5] Activation of these receptors can initiate downstream signaling cascades, leading to various cellular responses.[5] While the specific receptor for this compound is not definitively established, it is likely to follow a similar signaling paradigm as other long-chain N-acylglycines.

Representative Signaling Pathway for N-Acylglycines

NA_Signaling cluster_synthesis Biosynthesis cluster_signaling Cellular Signaling stearoyl_coa Stearoyl-CoA glyat GLYAT stearoyl_coa->glyat glycine Glycine glycine->glyat nsg This compound glyat->nsg nsg_out This compound (extracellular) nsg->nsg_out transport gpcr GPCR nsg_out->gpcr g_protein G Protein gpcr->g_protein activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: A representative signaling pathway for N-acylglycines.

Conclusion

The analytical methodologies and biological insights presented in this document provide a foundational resource for the study of this compound. The detailed HPLC-MS/MS and GC-MS protocols, along with an understanding of its role as a signaling molecule, will aid researchers in accurately quantifying this lipid mediator and unraveling its complex biological functions. Further research is warranted to identify the specific receptors and downstream signaling pathways of this compound to fully comprehend its physiological and pathological significance.

References

N-Stearoylglycine's Effect on Neuronal Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoylglycine is an N-acyl amino acid, a class of endogenous signaling molecules found within the central nervous system.[1] While direct research on this compound's specific effects on neuronal cell lines is limited, the broader family of N-acylglycines has been recognized for its role in neuromodulation.[2][3] This document provides an overview of the potential effects of this compound on neuronal cells, based on the activities of structurally similar N-acyl amino acids, particularly the well-studied N-arachidonoylglycine. These molecules are known to exert anti-inflammatory and analgesic effects and interact with various cellular targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[4][5]

The following application notes and protocols are intended to guide researchers in investigating the potential neuroactive properties of this compound. The provided methodologies are based on standard techniques used to assess neuronal cell viability, inflammation, and signaling pathways.

Application Notes

N-acyl amino acids, including this compound, are synthesized and degraded by specific enzymatic pathways within neuronal and glial cells.[1] Their biological activities suggest potential therapeutic applications in neurodegenerative diseases and neuroinflammation.

Potential Mechanisms of Action

Based on studies of related N-acylglycines, this compound may influence neuronal function through several mechanisms:

  • GPCR Signaling: N-acylglycines are known to interact with orphan GPCRs such as GPR18, GPR55, and GPR92.[6] Activation of these receptors can trigger downstream signaling cascades that modulate neuronal excitability and inflammatory responses.

  • Ion Channel Modulation: Certain N-acyl amino acids have been shown to modulate the activity of voltage-gated calcium channels, which could impact neurotransmitter release and neuronal signaling.[4]

  • Modulation of Glycine Levels: Some N-acylglycines can inhibit glycine transporters, thereby affecting the concentration of glycine in the synaptic cleft and influencing glycinergic neurotransmission.[5]

  • Anti-inflammatory Effects: N-arachidonoylglycine has demonstrated anti-inflammatory properties.[5] this compound may exert similar effects by modulating the production of pro-inflammatory cytokines and other inflammatory mediators in glial cells, which in turn would affect neuronal health.

Potential Applications in Research and Drug Development
  • Neuroprotection: Investigating the potential of this compound to protect neurons from excitotoxicity, oxidative stress, and inflammation-induced damage.

  • Analgesia: Exploring its role in modulating pain pathways, given the analgesic properties of other N-acylglycines.[5]

  • Neuroinflammation: Studying its impact on microglial and astrocytic activation and the subsequent release of inflammatory mediators.[7]

Quantitative Data Summary

ParameterCell LineTreatmentResultReference
Receptor Binding Affinity (Kd)HEK293 (expressing human GPR18)N-arachidonoylglycine~100 nM[5]
Glycine Transporter Inhibition (IC50)COS-7 (expressing human GlyT2)N-oleoylglycine0.5 - 1.0 µM[5]
Calcium MobilizationNeuroblastoma cellsN-arachidonoyl dopamineStimulation via CB1 receptor[4]
Inhibition of T-type Calcium Channels-N-arachidonoylglycineInhibition of Cav3.2 currents[6]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on neuronal cell lines.

Protocol 1: Assessment of Neuronal Cell Viability (MTT Assay)

This protocol determines the effect of this compound on the viability of neuronal cells.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12, or primary neurons)

  • Complete culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the culture medium from the wells and replace it with medium containing different concentrations of this compound or vehicle control.

  • Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate for at least 1 hour at room temperature in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol assesses the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2) or co-cultures of neurons and microglia.

Materials:

  • Microglial cell line (e.g., BV-2) or neuron-microglia co-culture

  • Complete culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Vehicle control (e.g., DMSO)

  • Griess Reagent System

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and vehicle-treated controls.

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm within 30 minutes.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol is for examining the effect of this compound on the expression and activation of key signaling proteins involved in neuronal survival and inflammation (e.g., Akt, ERK, NF-κB).

Materials:

  • Neuronal or glial cell line

  • This compound

  • Stimulus (e.g., growth factor for survival pathways, LPS for inflammatory pathways)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-NF-κB, anti-NF-κB)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to 80-90% confluency and treat with this compound and/or stimulus for the desired time.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a protein assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPR18/55/92 G_Protein G-Protein GPCR->G_Protein Activates IonChannel Ca2+ Channel GlyT Glycine Transporter PLC PLC G_Protein->PLC AC Adenylyl Cyclase G_Protein->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_Release Ca2+ Release IP3_DAG->Ca_Release PKC PKC IP3_DAG->PKC PKA PKA cAMP->PKA MAPK MAPK Pathway (ERK) Ca_Release->MAPK CREB CREB PKA->CREB PKC->MAPK MAPK->CREB NFkB_Inhibition NF-κB Inhibition MAPK->NFkB_Inhibition Gene_Expression Gene Expression (Neuroprotection, Anti-inflammation) CREB->Gene_Expression NFkB_Inhibition->Gene_Expression NSG This compound NSG->GPCR Binds NSG->IonChannel Modulates NSG->GlyT Inhibits

Caption: Proposed signaling pathways of this compound in neuronal cells.

G cluster_assays Downstream Assays start Start: Seed Neuronal/Glial Cells treatment Treat with this compound (various concentrations and time points) start->treatment stimulus Apply Stimulus (optional) (e.g., LPS, Growth Factor) treatment->stimulus harvest Harvest Cells / Supernatant stimulus->harvest viability Cell Viability (MTT Assay) harvest->viability inflammation Inflammatory Markers (Griess Assay for NO, ELISA for Cytokines) harvest->inflammation western Protein Analysis (Western Blot for p-Akt, p-ERK, etc.) harvest->western gene_exp Gene Expression (qPCR for inflammatory/neurotrophic genes) harvest->gene_exp analysis Data Analysis and Interpretation viability->analysis inflammation->analysis western->analysis gene_exp->analysis

Caption: General experimental workflow for studying this compound effects.

References

Troubleshooting & Optimization

Technical Support Center: Improving N-Stearoylglycine Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of N-Stearoylglycine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility low?

A1: this compound is a lipid molecule composed of a long, hydrophobic stearic acid tail and a small, hydrophilic glycine headgroup.[1] This amphiphilic nature, dominated by the large nonpolar tail, results in very poor solubility in water, which is a highly polar solvent. Its predicted water solubility is extremely low, in the range of 0.00027 g/L.[1]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is highly dependent on pH. The glycine headgroup contains a carboxylic acid moiety which can be deprotonated to form a negatively charged carboxylate ion. At acidic to neutral pH, the carboxylic acid is protonated and neutral, contributing little to water solubility. As the pH of the solution increases above the pKa of the carboxylic acid, it becomes deprotonated and negatively charged. This ionization of the headgroup significantly increases the molecule's polarity and its ability to interact with water, thereby enhancing its solubility.[2]

Q3: What is the Critical Micelle Concentration (CMC) and is it relevant for this compound?

A3: The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which spherical aggregates called micelles form spontaneously.[3][4] As an amphiphilic molecule, this compound is expected to form micelles in aqueous solutions. Below the CMC, this compound exists as individual molecules (monomers). Above the CMC, the excess molecules assemble into micelles, where the hydrophobic tails are shielded from water in the core and the hydrophilic heads form the outer surface. This micellization dramatically increases the apparent solubility of this compound.

Q4: What are co-solvents and how can they improve this compound solubility?

A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[5] They work by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic portion of this compound to be solvated. Common co-solvents for poorly soluble drugs include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[6]

Q5: What are lipid-based formulation strategies for this compound?

A5: For applications in drug delivery, this compound can be incorporated into lipid-based nanocarriers such as liposomes and solid lipid nanoparticles (SLNs).[7][8][9] Liposomes are vesicles composed of a lipid bilayer enclosing an aqueous core, while SLNs are solid lipid cores stabilized by a surfactant. These formulations can encapsulate or integrate this compound, allowing it to be dispersed in an aqueous medium for administration.

Troubleshooting Guides

Issue 1: this compound powder does not dissolve in my aqueous buffer.
Possible Cause Explanation Suggested Solution
Low Intrinsic Solubility This compound has extremely low solubility in neutral aqueous solutions.1. Adjust the pH: Increase the pH of the buffer to deprotonate the carboxylic acid headgroup. A pH above 8 is generally recommended. Prepare a stock solution of this compound in an alkaline solution (e.g., 0.1 M NaOH) and then dilute it into your desired buffer, ensuring the final pH remains in the desired range. 2. Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO and then add it dropwise to the vigorously stirring aqueous buffer.[6]
Incorrect pH The pH of the buffer is too low to ionize the this compound.Verify the pH of your buffer. For significant solubility improvement, the pH should be at least 1-2 units above the pKa of the glycine carboxyl group.
Temperature The solubility of most solids, including this compound, is temperature-dependent.Gently warm the solution while stirring. However, be cautious about the thermal stability of this compound and other components in your experiment.[10]
Issue 2: My this compound solution is cloudy or precipitates after diluting a DMSO stock.
Possible Cause Explanation Suggested Solution
Exceeded Solubility Limit The final concentration of this compound in the aqueous buffer is above its solubility limit, even with the co-solvent.1. Decrease Final Concentration: Reduce the final concentration of this compound in your working solution. 2. Increase Co-solvent Percentage: Increase the final percentage of DMSO in your aqueous solution. Be mindful of the tolerance of your experimental system (e.g., cells) to the co-solvent.[6] 3. Change Dilution Method: Always add the organic stock solution dropwise to the larger volume of the vigorously stirring aqueous buffer. This promotes rapid dispersion and prevents localized high concentrations that lead to precipitation.[6]
Slow Crystallization The initially formed solution is supersaturated and thermodynamically unstable, leading to precipitation over time.[6]1. Prepare Fresh Solutions: Prepare the final aqueous solution immediately before use. 2. Use Solubilizing Agents: Incorporate surfactants or cyclodextrins into the aqueous buffer before adding the this compound stock solution.
Buffer Incompatibility Components of the buffer (e.g., divalent cations) may interact with this compound and reduce its solubility.Test the solubility in different buffer systems to identify a more compatible one.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound in the public domain, the following tables provide illustrative data based on the expected behavior of long-chain N-acyl amino acids.

Table 1: Estimated Aqueous Solubility of this compound as a Function of pH

pHExpected Solubility BehaviorEstimated Solubility Range (mg/L)
4.0Very Low< 1
6.0Very Low< 1
7.4Low1 - 10
8.5Moderate50 - 200
10.0High> 500

Note: These are estimated values. Actual solubility should be determined experimentally.

Table 2: Solubility of this compound in Common Solvents

SolventSolubilityNotes
WaterPractically Insoluble (<0.001 g/L)[1]
Dimethyl Sulfoxide (DMSO)Soluble (e.g., 25 mg/mL)May require ultrasonication for complete dissolution.[2]
EthanolSparingly Soluble
Chloroform/Methanol MixturesSolubleOften used for lipid film preparation in liposome formulation.[7]

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Solution by pH Adjustment
  • Prepare an Alkaline Stock Solution:

    • Weigh the desired amount of this compound powder.

    • Dissolve the powder in a 0.1 M NaOH solution to create a concentrated stock solution (e.g., 10 mg/mL). Use gentle warming (40-50°C) and vortexing to aid dissolution. This will form the sodium salt of this compound, which is more soluble.[4]

  • Dilution into Buffer:

    • To a sterile container with your desired aqueous buffer (e.g., PBS), add the alkaline stock solution dropwise while vigorously stirring.

  • Final pH Adjustment:

    • Monitor the pH of the final solution. If necessary, adjust the pH back to the desired experimental range using a sterile HCl solution. Be aware that lowering the pH may cause precipitation if the solubility limit is exceeded.

  • Filtration:

    • Sterile-filter the final solution through a 0.22 µm filter to remove any potential aggregates.

Protocol 2: Determination of the Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the solution that changes abruptly at the point of micelle formation. A common method is using a fluorescent probe like diphenylhexatriene (DPH).

  • Prepare a Series of Dilutions: Prepare a series of this compound solutions in the desired aqueous buffer, with concentrations ranging from well below to well above the expected CMC.

  • Add Fluorescent Probe: Add a small, constant amount of a fluorescent probe stock solution (e.g., DPH in methanol) to each dilution.

  • Incubate: Allow the solutions to equilibrate.

  • Measure Fluorescence: Measure the fluorescence intensity of each solution using a fluorometer. DPH is hydrophobic and will preferentially partition into the hydrophobic core of the micelles, leading to a significant increase in its fluorescence intensity.

  • Plot and Determine CMC: Plot the fluorescence intensity as a function of this compound concentration. The plot will show two intersecting lines. The concentration at the intersection point is the CMC.

Visualizations

experimental_workflow_ph_adjustment cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation A This compound (Powder) C Concentrated Stock Solution (e.g., 10 mg/mL) A->C Dissolve with warming/vortexing B 0.1 M NaOH B->C E Working Solution C->E Add dropwise to stirring buffer D Aqueous Buffer (e.g., PBS) D->E F Adjust pH with HCl (if necessary) E->F G Final Solution F->G

Caption: Workflow for preparing an aqueous solution of this compound using pH adjustment.

logical_relationship_solubility cluster_factors Factors Influencing Solubility cluster_outcomes Solution State pH pH Solubility This compound Aqueous Solubility pH->Solubility Increases at higher pH (deprotonation) Temp Temperature Temp->Solubility Generally increases with temperature CoSolvent Co-solvents CoSolvent->Solubility Increases with addition of organic co-solvents Dissolved Dissolved Monomers or Micelles Solubility->Dissolved High Precipitate Precipitate/ Aggregate Solubility->Precipitate Low

Caption: Key factors influencing the aqueous solubility of this compound.

References

Technical Support Center: In Vitro Stability of N-Stearoylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Stearoylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in in vitro experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in in vitro systems?

A1: The primary cause of this compound degradation in vitro is enzymatic hydrolysis. The amide bond linking stearic acid and glycine is susceptible to cleavage by amidohydrolases present in biological matrices like cell lysates or tissue homogenates. The key enzyme responsible for the hydrolysis of many N-acyl amino acids is Fatty Acid Amide Hydrolase (FAAH).[1] Non-enzymatic hydrolysis can also occur at extremes of pH and elevated temperatures, but enzymatic degradation is typically the more significant concern in biological assays.

Q2: What are the degradation products of this compound?

A2: The hydrolysis of this compound yields stearic acid and glycine as its primary degradation products.

Q3: How can I minimize enzymatic degradation of this compound in my experiments?

A3: To minimize enzymatic degradation, consider the following strategies:

  • Use of Enzyme Inhibitors: Incorporate a broad-spectrum serine hydrolase inhibitor or a specific FAAH inhibitor into your assay buffer.

  • Heat Inactivation: If compatible with your experimental design, heat-inactivating the biological matrix (e.g., cell lysate) prior to the addition of this compound can denature degradative enzymes.

  • Work at Low Temperatures: Perform experimental steps on ice whenever possible to reduce enzyme activity.

Q4: What are the optimal storage conditions for this compound stock solutions?

A4: For maximum stability, this compound stock solutions, typically prepared in a solvent like DMSO, should be stored at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially accelerate degradation.

Q5: Which analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods for quantifying this compound and its degradation products.[2][3] These techniques allow for the separation and specific detection of the parent compound and its metabolites.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Rapid loss of this compound in the assay High enzymatic activity in the biological matrix (e.g., cell lysate, tissue homogenate).- Add a known FAAH inhibitor to your assay buffer.- Perform a control experiment with heat-inactivated lysate to confirm enzymatic degradation.- Reduce incubation time or decrease the amount of biological material.
Inconsistent results between experiments - Variable enzyme activity in different batches of biological matrix.- Inconsistent freeze-thaw cycles of this compound stock solution.- pH shifts in the buffer during the experiment.- Standardize the preparation of your biological matrix and test each new batch for activity.- Aliquot stock solutions to minimize freeze-thaw cycles.- Ensure your buffer has sufficient capacity to maintain the desired pH throughout the incubation period.
Difficulty in detecting degradation products (stearic acid, glycine) - Low concentration of degradation products.- Analytical method not optimized for the detection of all three compounds (this compound, stearic acid, glycine).- Increase incubation time to allow for more degradation product formation in a pilot experiment.- Develop a specific HPLC or LC-MS/MS method capable of resolving and detecting the parent compound and both degradation products (see Protocol 2).
Precipitation of this compound in aqueous buffer Low aqueous solubility of this compound.- Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your assay and does not exceed the solubility limit of this compound.- Consider the use of a carrier protein like bovine serum albumin (BSA) if compatible with your experimental system.

Quantitative Data on Stability

While specific kinetic data for the degradation of this compound across a wide range of pH and temperatures is not extensively published, the stability of amide bonds in similar molecules is known to be pH-dependent. Generally, amide hydrolysis is catalyzed by both acid and base. The following table provides a conceptual framework for the expected stability profile.

Condition Expected Stability Primary Degradation Pathway
pH < 3 LowAcid-catalyzed hydrolysis
pH 3 - 6 HighMinimal non-enzymatic hydrolysis
pH 6 - 8 Variable (Low in biological matrix)Enzymatic hydrolysis (FAAH is active at physiological pH)
pH > 8 LowBase-catalyzed hydrolysis
Temperature Stability decreases as temperature increasesIncreased rate of both enzymatic and non-enzymatic hydrolysis

Experimental Protocols

Protocol 1: In Vitro Enzymatic Stability Assay of this compound

This protocol provides a method to assess the stability of this compound in the presence of a biological matrix known to contain metabolic enzymes, such as a liver S9 fraction.

Materials:

  • This compound

  • Liver S9 fraction (e.g., rat, human)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold)

  • Internal standard (e.g., a structurally similar, stable N-acyl amino acid)

  • Incubator/shaking water bath at 37°C

Procedure:

  • Prepare this compound Solution: Prepare a working solution of this compound in phosphate buffer from a DMSO stock. The final DMSO concentration in the incubation should be less than 1%.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the liver S9 fraction and phosphate buffer. Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate the Reaction: Start the reaction by adding the NADPH regenerating system and the this compound working solution. For a negative control, use a heat-inactivated S9 fraction or omit the NADPH regenerating system.

  • Incubation: Incubate the reaction tubes at 37°C with gentle shaking.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Sample Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS (see Protocol 2).

  • Data Analysis: Plot the percentage of remaining this compound against time. From this, calculate the half-life (t½) of the compound.

Protocol 2: Quantification of this compound and its Degradation Products by LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of this compound, stearic acid, and glycine. Method optimization will be required.

Instrumentation and Columns:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

Mobile Phases:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min) %B
0.0 5
1.0 5
5.0 95
7.0 95
7.1 5

| 9.0 | 5 |

MS/MS Parameters (Example - requires optimization for specific instrument):

  • Ionization Mode: Electrospray Ionization (ESI), negative mode for this compound and stearic acid, positive mode for glycine. A polarity switching method may be necessary.

  • MRM Transitions:

    • This compound: [M-H]⁻ → specific fragment ion

    • Stearic Acid: [M-H]⁻ → specific fragment ion

    • Glycine: [M+H]⁺ → specific fragment ion

  • Optimize collision energy and other source parameters for each compound.

Procedure:

  • Standard Curve Preparation: Prepare a series of calibration standards containing known concentrations of this compound, stearic acid, and glycine in the same matrix as the samples (e.g., 2:1 acetonitrile:buffer).

  • Sample Injection: Inject the prepared standards and the supernatants from Protocol 1 onto the LC-MS/MS system.

  • Data Acquisition and Processing: Acquire the data using the optimized MRM transitions. Integrate the peak areas for each analyte and the internal standard.

  • Quantification: Construct a calibration curve for each analyte by plotting the peak area ratio (analyte/internal standard) against concentration. Use the regression equation to determine the concentration of each analyte in the unknown samples.

Visualizations

cluster_0 Degradation Pathway This compound This compound Stearic Acid Stearic Acid This compound->Stearic Acid Hydrolysis Glycine Glycine This compound->Glycine Hydrolysis FAAH FAAH FAAH->this compound catalyzes

Caption: Primary enzymatic degradation pathway of this compound.

cluster_1 Experimental Workflow for Stability Assessment A Prepare Reaction Mixture (Buffer, S9 Fraction) B Pre-incubate at 37°C A->B C Initiate Reaction (Add this compound & NADPH) B->C D Incubate and Collect Samples at Time Points C->D E Quench Reaction & Precipitate Protein (Ice-cold Acetonitrile + IS) D->E F Centrifuge E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate Half-life (t½) G->H

Caption: General workflow for in vitro stability assessment.

cluster_2 Troubleshooting Logic Start Inconsistent or Rapid Degradation? Q1 Is degradation enzymatic? Start->Q1 A1_Yes Add FAAH Inhibitor Q1->A1_Yes Yes A1_No Check pH and Temperature Stability Q1->A1_No No Q2 Is stock solution stable? A1_No->Q2 A2_Yes Optimize Assay Conditions (e.g., buffer, incubation time) Q2->A2_Yes Yes A2_No Prepare Fresh Aliquots Q2->A2_No No

Caption: A decision tree for troubleshooting this compound stability issues.

References

optimizing storage conditions for N-Stearoylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and use of N-Stearoylglycine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound should be stored at 4°C in a tightly sealed container, away from moisture.[1]

Q2: How should I store this compound solutions?

A2: For long-term storage, this compound solutions should be stored at -80°C, which maintains stability for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month. Always store solutions in tightly sealed containers to protect from moisture.[1]

Q3: What is the best solvent for dissolving this compound?

A3: Dimethyl sulfoxide (DMSO) is a common solvent for this compound. It can be dissolved in DMSO at a concentration of 25 mg/mL (73.20 mM).[1]

Q4: Are there any special considerations when dissolving this compound in DMSO?

A4: Yes, ultrasonic treatment may be necessary to fully dissolve the compound. It is also crucial to use newly opened, high-purity DMSO, as it is hygroscopic and absorbed moisture can affect solubility.[1]

Q5: Is this compound sensitive to light?

Q6: What are the known incompatibilities of this compound?

A6: There is no specific information available regarding the chemical incompatibilities of this compound. However, as a fatty acid amide, it is prudent to avoid strong oxidizing agents and extreme pH conditions that could lead to hydrolysis of the amide bond.

Data Presentation: Storage Conditions Summary

FormStorage TemperatureDurationKey Considerations
Solid 4°CLong-termSealed container, away from moisture[1]
Solution -80°CUp to 6 monthsSealed container, away from moisture[1]
Solution -20°CUp to 1 monthSealed container, away from moisture[1]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Difficulty Dissolving this compound

  • Question: I am having trouble dissolving this compound in DMSO. What should I do?

  • Answer:

    • Use Sonication: this compound may require sonication to fully dissolve. Place the vial in a sonicator bath for short intervals until the solution is clear.

    • Use Fresh, High-Purity DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of this compound. Use a fresh, unopened bottle of high-purity DMSO.[1]

    • Gentle Warming: Gentle warming of the solution (e.g., to 37°C) may aid in dissolution. However, avoid excessive heat to prevent degradation.

Issue 2: Precipitate Formation in Solution During Storage or Use

  • Question: My this compound solution, which was clear, now has a precipitate after storage or upon addition to my cell culture media. What is happening?

  • Answer:

    • Temperature Shock: Adding a cold solution directly to warmer media can cause the compound to precipitate. Allow the stock solution to warm to room temperature before adding it to your experimental system.

    • Exceeded Solubility Limit: The concentration of this compound in your final experimental medium may have exceeded its solubility limit. Try using a lower final concentration.

    • Interaction with Media Components: Components in your cell culture media, such as serum proteins, may interact with this compound and cause precipitation. Consider using a serum-free medium for initial experiments or reducing the serum concentration.

Issue 3: Inconsistent or Unexpected Experimental Results

  • Question: I am observing high variability or unexpected results in my experiments with this compound. What could be the cause?

  • Answer:

    • Compound Degradation: Ensure that the this compound has been stored correctly and is within its shelf life. Repeated freeze-thaw cycles of the stock solution can lead to degradation; it is recommended to aliquot the stock solution into single-use volumes.

    • Inaccurate Concentration: Verify the concentration of your stock solution. If you have had solubility issues, the actual concentration may be lower than calculated.

    • Cell Line Variability: Different cell lines may respond differently to this compound. Ensure you are using a consistent cell passage number and that the cells are healthy.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • High-purity, anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Sonicator

  • Procedure:

    • Under sterile conditions, weigh out the desired amount of this compound.

    • Add the appropriate volume of fresh, high-purity DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).

    • Vortex the tube briefly.

    • If the compound is not fully dissolved, place the tube in a sonicator bath and sonicate for 5-10 minute intervals until the solution is clear.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Treatment of Adherent Cells with this compound

  • Materials:

    • Adherent cells in culture

    • Complete cell culture medium

    • This compound stock solution (from Protocol 1)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

    • On the day of the experiment, thaw an aliquot of the this compound stock solution and warm it to room temperature.

    • Prepare the treatment medium by diluting the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is important to add the stock solution to the medium while vortexing to ensure rapid and even dispersal.

    • Remove the existing medium from the cells and wash the cells once with sterile PBS.

    • Add the treatment medium containing this compound to the cells.

    • Incubate the cells for the desired period under standard culture conditions (e.g., 37°C, 5% CO2).

    • After the incubation period, proceed with your downstream analysis (e.g., cell viability assay, gene expression analysis, etc.).

Visualizations

Troubleshooting_Storage_Issues start Start: This compound Handling storage_check Check Storage Conditions start->storage_check solid_check Solid Form? storage_check->solid_check  Solid or Solution?   troubleshoot_solubility Troubleshoot Solubility Issues storage_check->troubleshoot_solubility  Issues Encountered?   solution_check Solution Form? solid_check->solution_check No temp_4c Store at 4°C Sealed, away from moisture solid_check->temp_4c Yes temp_neg80 Store at -80°C (<=6 months) Sealed, away from moisture solution_check->temp_neg80 Long-term temp_neg20 Store at -20°C (<=1 month) Sealed, away from moisture solution_check->temp_neg20 Short-term end End: Properly Stored temp_4c->end temp_neg80->end temp_neg20->end troubleshoot_solubility->storage_check

Caption: Troubleshooting logic for this compound storage.

Experimental_Workflow start Start: Experiment Setup prep_stock Prepare this compound Stock Solution (Protocol 1) start->prep_stock seed_cells Seed and Culture Adherent Cells start->seed_cells prep_treatment Prepare Treatment Medium prep_stock->prep_treatment seed_cells->prep_treatment treat_cells Treat Cells with This compound (Protocol 2) prep_treatment->treat_cells incubate Incubate for Desired Time treat_cells->incubate analysis Downstream Analysis (e.g., Viability, qPCR) incubate->analysis end End: Data Collection analysis->end

Caption: General experimental workflow for cell-based assays.

References

Technical Support Center: N-Stearoylglycine Mass Spectrometry Signal Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Stearoylglycine mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during LC-MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

This compound has a molecular weight of approximately 341.5 g/mol . Its exact monoisotopic mass is 341.29299411 Da. This information is crucial for correctly identifying the molecular ion in your mass spectra.

Q2: Which ionization technique is most suitable for this compound analysis?

Electrospray ionization (ESI) is a commonly used and effective technique for the analysis of N-acyl amino acids like this compound. ESI is a soft ionization method that typically results in the formation of protonated molecules [M+H]+ or other adducts with minimal fragmentation in the source.

Q3: What are the most common adducts observed for this compound in ESI-MS?

In positive ion mode ESI, you can expect to see the protonated molecule [M+H]+ at m/z 342.3. However, due to the presence of sodium and potassium ions in solvents, glassware, or the sample matrix, it is also common to observe sodium [M+Na]+ (m/z 364.3) and potassium [M+K]+ (m/z 380.4) adducts. The formation of these adducts can be influenced by the sample preparation and the mobile phase composition.

Q4: What is the expected fragmentation pattern for this compound in MS/MS?

This compound, being a fatty acid amide of glycine, is expected to fragment at the amide bond. The primary fragmentation pathways would involve the cleavage of the bond between the carbonyl group and the nitrogen atom, as well as the cleavage of the bond between the nitrogen and the alpha-carbon of the glycine moiety.

Troubleshooting Guides

Issue 1: Weak or No Signal for this compound

Possible Causes and Solutions:

Cause Solution
Poor Ionization Efficiency Optimize ESI source parameters. Adjust spray voltage, capillary temperature, and nebulizer gas flow. Ensure the mobile phase pH is conducive to protonation (e.g., addition of 0.1% formic acid).
Low Sample Concentration Increase the concentration of the injected sample. Perform a concentration series to determine the optimal concentration range.
Ion Suppression Dilute the sample to reduce matrix effects. Improve sample cleanup procedures to remove interfering substances. Consider using a matrix-matched calibration curve.
Incorrect MS Settings Verify that the mass spectrometer is set to scan the correct m/z range for this compound and its expected adducts. Ensure the correct polarity (positive ion mode) is selected.
LC Issues Check for clogs or leaks in the LC system. Ensure the column is properly conditioned and not overloaded. Verify mobile phase composition and flow rate.
Issue 2: Inconsistent or Unstable Signal

Possible Causes and Solutions:

Cause Solution
Unstable ESI Spray Check the ESI needle for blockage or damage. Ensure a consistent and fine spray. Optimize the position of the ESI probe relative to the MS inlet.
Fluctuating Source Conditions Allow sufficient time for the mass spectrometer source to stabilize. Monitor source parameters for any fluctuations.
Contamination Clean the ion source. Use high-purity solvents and reagents to minimize contamination.[1] Run blank injections to identify potential sources of contamination.
Inconsistent Sample Preparation Ensure a standardized and reproducible sample preparation protocol. Use internal standards to correct for variations.
Issue 3: Presence of Multiple Adducts and Poor Fragmentation

Possible Causes and Solutions:

Cause Solution
High Salt Concentration Use high-purity water and solvents. Avoid glassware that may leach sodium or potassium ions. Consider using mobile phase additives like ammonium formate to promote the formation of [M+H]+.[2]
In-source Fragmentation Reduce the cone voltage or fragmentor voltage in the ion source to minimize unintended fragmentation. Optimize the source temperature, as higher temperatures can sometimes lead to thermal degradation.[3]
Inefficient Collision Energy (MS/MS) Optimize the collision energy to achieve efficient fragmentation of the precursor ion. Perform a collision energy ramp to find the optimal setting for generating characteristic fragment ions.

Experimental Protocols

Sample Preparation for this compound Analysis from Biological Matrices

This protocol is a general guideline and may require optimization for specific matrices.

  • Homogenization: Homogenize the tissue sample in a suitable solvent (e.g., methanol or a mixture of chloroform and methanol).

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system like chloroform:methanol:water (2:1:0.8 v/v/v).

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases. This compound will partition into the organic phase.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., acetonitrile:water 50:50).

LC-MS/MS Method for this compound Quantification

This method is based on protocols for similar N-acyl amino acids and should be optimized for your specific instrument and application.[4]

Parameter Condition
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions Precursor Ion (m/z): 342.3 [M+H]+; Product Ions: Monitor characteristic fragments (e.g., loss of the glycine moiety or cleavage of the fatty acid chain).

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample homogenization Homogenization sample->homogenization extraction Lipid Extraction homogenization->extraction drying Drying & Reconstitution extraction->drying lc_separation LC Separation drying->lc_separation esi_ionization ESI Ionization lc_separation->esi_ionization ms_detection MS Detection esi_ionization->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation peak_integration Peak Integration msms_fragmentation->peak_integration quantification Quantification peak_integration->quantification

Caption: Workflow for this compound Analysis.

troubleshooting_tree Troubleshooting Decision Tree for this compound Signal Issues start Start: Signal Issue no_signal Weak or No Signal? start->no_signal unstable_signal Inconsistent Signal? no_signal->unstable_signal No check_ionization Check Ionization Parameters no_signal->check_ionization Yes adducts Multiple Adducts? unstable_signal->adducts No check_spray Check ESI Spray Stability unstable_signal->check_spray Yes check_salts Reduce Salt Concentration adducts->check_salts Yes check_concentration Check Sample Concentration check_ionization->check_concentration check_ms_settings Check MS Settings check_concentration->check_ms_settings check_lc Check LC System check_ms_settings->check_lc check_source Check Source Stability check_spray->check_source check_contamination Check for Contamination check_source->check_contamination check_in_source_frag Optimize In-Source Conditions check_salts->check_in_source_frag optimize_ce Optimize Collision Energy check_in_source_frag->optimize_ce

Caption: Decision Tree for Signal Troubleshooting.

References

Technical Support Center: N-Stearoylglycine Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of N-Stearoylglycine at different pH levels. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a lipid molecule belonging to the class of N-acyl-alpha amino acids.[1][2] It consists of stearic acid linked to the amino acid glycine via an amide bond.[2] It has a small, ionizable polar headgroup with a charge that is dependent on the surrounding pH.[3] The predicted pKa of the carboxylic acid group is approximately 4.05.[1] This suggests that at pH values above 4.05, the molecule will be predominantly in its anionic (deprotonated) form, which can influence its solubility and interaction with other molecules. Its water solubility is predicted to be very low.[1]

Q2: What is the expected stability of this compound at different pH levels?

This compound's stability is significantly influenced by pH due to the presence of an amide linkage, which is susceptible to hydrolysis. The stability profile can be summarized as follows:

  • Acidic Conditions (pH < 4): Under acidic conditions, the amide bond of this compound can undergo hydrolysis, leading to its degradation. This process is a form of forced degradation that can be used to understand the molecule's intrinsic stability.[4][5] The rate of hydrolysis is expected to increase as the pH becomes more acidic.

  • Neutral Conditions (pH ≈ 7): this compound is expected to be relatively stable around neutral pH.

  • Alkaline Conditions (pH > 8): In alkaline solutions, the amide bond can also be cleaved through base-catalyzed hydrolysis.[6] Similar to acidic conditions, the degradation rate is expected to increase with increasing pH.

Q3: What are the likely degradation products of this compound?

The primary degradation pathway for this compound under both acidic and alkaline hydrolytic stress is the cleavage of the amide bond. This would result in the formation of stearic acid and glycine.

Troubleshooting Guide

Issue 1: Precipitation or low solubility of this compound in aqueous solutions.

  • Cause: this compound has a very low predicted water solubility.[1] Its solubility is also pH-dependent. Near its pKa (around 4.05), it may be least soluble.

  • Troubleshooting Steps:

    • Adjust pH: To increase solubility, adjust the pH of the solution to be well above the pKa (e.g., pH > 6). In its anionic form, this compound will have increased aqueous solubility.

    • Use of Co-solvents: Consider the use of organic co-solvents such as ethanol, methanol, or DMSO to increase the solubility of this compound.

    • Formation of Salts: Prepare a salt form of this compound (e.g., sodium or potassium salt) to enhance its water solubility.

Issue 2: Unexpectedly rapid degradation of this compound in a formulation.

  • Cause: The formulation may have an extreme pH, or contain excipients that catalyze the hydrolysis of the amide bond.

  • Troubleshooting Steps:

    • Measure pH: Confirm the pH of your formulation. If it is highly acidic or alkaline, this is the likely cause of degradation.

    • Buffer the Formulation: Use a suitable buffer system to maintain the pH in a range where this compound is more stable (ideally close to neutral, if the application allows).

    • Excipient Compatibility Study: Conduct a compatibility study to identify any excipients that may be promoting degradation.

Issue 3: Inconsistent results in stability studies.

  • Cause: This could be due to variations in experimental conditions, such as temperature, pH, or the presence of contaminants.

  • Troubleshooting Steps:

    • Control Temperature: Ensure that all stability studies are conducted at a constant, controlled temperature.

    • Precise pH Control: Use calibrated pH meters and appropriate buffers to ensure accurate and consistent pH levels in your test solutions.

    • Use High-Purity Materials: Ensure the purity of your this compound and all other reagents to avoid unintended catalytic effects.

Data on Stability of this compound

pH RangeConditionExpected StabilityPrimary Degradation Pathway
1 - 3AcidicLowAcid-catalyzed hydrolysis of the amide bond
4 - 6Weakly Acidic to NeutralModerate to HighMinimal hydrolysis
7NeutralHighVery slow hydrolysis
8 - 10Weakly AlkalineModerateBase-catalyzed hydrolysis of the amide bond
> 11AlkalineLowRapid base-catalyzed hydrolysis of the amide bond

Experimental Protocols

Protocol for pH Stability Study of this compound (Forced Degradation)

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound across a range of pH values.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Phosphate or other suitable buffer solutions for various pH values (e.g., pH 4, 7, 9)

  • Acetonitrile or other suitable organic solvent

  • High-purity water

  • HPLC system with a suitable detector (e.g., UV, MS)

  • C18 HPLC column

  • pH meter

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acidic Hydrolysis:

    • Add a known volume of the this compound stock solution to a solution of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 40°C, 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before analysis.

  • Alkaline Hydrolysis:

    • Add a known volume of the this compound stock solution to a solution of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acidic hydrolysis.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Neutral Hydrolysis:

    • Add a known volume of the this compound stock solution to high-purity water or a neutral buffer (pH 7).

    • Follow the same incubation and sampling procedure.

4. Sample Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.

  • The mobile phase could consist of a gradient of acetonitrile and water with a suitable additive like formic acid or trifluoroacetic acid.

  • Monitor the decrease in the peak area of this compound and the appearance of degradation product peaks (stearic acid and glycine).

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each pH condition.

  • Determine the degradation rate constant (k) and half-life (t½) at each pH.

Visualizations

G cluster_workflow Experimental Workflow for pH Stability Testing prep Prepare this compound Stock Solution stress Incubate under different pH conditions (Acidic, Neutral, Alkaline) prep->stress sample Withdraw samples at various time points stress->sample neutralize Neutralize samples sample->neutralize analyze Analyze by HPLC neutralize->analyze data Calculate degradation rate analyze->data

References

N-Stearoylglycine aggregation and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the aggregation of N-Stearoylglycine.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound, focusing on its aggregation and providing step-by-step solutions.

Issue 1: Precipitation or Cloudiness Observed Upon Dissolving this compound

  • Question: I am observing a cloudy solution or immediate precipitation when trying to dissolve this compound in an aqueous buffer. What is causing this and how can I fix it?

  • Answer: this compound is a lipophilic molecule with poor water solubility. The observed precipitation is likely due to its aggregation in aqueous environments. Here’s a systematic approach to troubleshoot this issue:

    • Verify pH of the Solution: this compound possesses a carboxylic acid group, making its solubility highly pH-dependent.

      • Recommendation: Adjust the pH of your buffer. In alkaline conditions (pH > 8), the carboxylic acid group will be deprotonated, increasing the molecule's polarity and solubility. Start by preparing your solution at a higher pH and then carefully adjust it to your desired experimental pH.

    • Consider the Solvent: Purely aqueous solutions may not be suitable.

      • Recommendation: Prepare a stock solution in an organic solvent like DMSO or ethanol.[1] Subsequently, dilute this stock solution into your aqueous buffer. Be mindful of the final solvent concentration, as high concentrations of organic solvents can affect your experiment.

    • Control the Temperature: Temperature can influence the solubility of lipids.

      • Recommendation: Gentle heating of the solution can aid in dissolving this compound. However, be cautious as excessive heat can also promote aggregation in some cases. Determine the optimal temperature for your specific formulation.

    • Sonication: Mechanical energy can help to break up initial aggregates.

      • Recommendation: Use a bath sonicator or a probe sonicator to aid in the dissolution process.

Logical Troubleshooting Workflow for Dissolution Issues

G start Start: this compound Precipitation check_ph Check and Adjust pH (Target > 8 for initial dissolution) start->check_ph use_organic_solvent Use Organic Co-Solvent (e.g., DMSO, Ethanol for stock) check_ph->use_organic_solvent If pH adjustment is insufficient apply_heat Apply Gentle Heating use_organic_solvent->apply_heat use_sonication Utilize Sonication apply_heat->use_sonication still_precipitates Precipitation Persists use_sonication->still_precipitates add_surfactant Incorporate a Surfactant (e.g., Polysorbate 80) still_precipitates->add_surfactant Yes success Solution Clear: Proceed with Experiment still_precipitates->success No add_surfactant->success failure Consult Formulation Specialist add_surfactant->failure If issues persist

Caption: Troubleshooting workflow for this compound dissolution.

Issue 2: Formation of Aggregates Over Time or During Storage

  • Question: My this compound solution was initially clear but has become hazy or has formed visible aggregates after a period of time. How can I prevent this?

  • Answer: This delayed aggregation is a common issue with amphiphilic molecules. The following steps can help improve the stability of your solution:

    • Incorporate Stabilizing Excipients:

      • Surfactants: Non-ionic surfactants like Polysorbate 80 or Pluronic F68 can be used to stabilize lipid nanoparticles and prevent aggregation by providing steric hindrance.[2] Start with low concentrations (e.g., 0.01-0.1% w/v) and optimize.

      • Polymers: Polymeric precipitation inhibitors such as hypromellose (HPMC) or polyvinylpyrrolidone (PVP) can help maintain a supersaturated state and prevent the drug from precipitating out of solution.[3]

    • Optimize Storage Conditions:

      • Temperature: Store solutions at a consistent, cool temperature (e.g., 4°C), unless otherwise specified for your formulation.[1] Avoid freeze-thaw cycles, which can accelerate aggregation.

      • Light Exposure: Protect the solution from light, as photo-degradation can potentially lead to changes in the molecule that promote aggregation.

    • Control Ionic Strength: The presence of salts can influence the aggregation of charged lipids.

      • Recommendation: Evaluate the effect of ionic strength on your formulation. In some cases, increasing the ionic strength can shield charges and reduce aggregation, while in others it may promote it.[4][5][6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound aggregation?

A1: this compound is an amphiphilic molecule, meaning it has both a hydrophilic (water-loving) head (the glycine portion) and a hydrophobic (water-fearing) tail (the stearoyl chain). In aqueous solutions, these molecules tend to self-assemble to minimize the unfavorable interactions between the hydrophobic tails and water. This self-assembly can lead to the formation of various aggregates, such as micelles or larger, less organized precipitates.

Q2: At what concentration does this compound start to aggregate?

Q3: How does pH affect the aggregation of this compound?

A3: The glycine headgroup of this compound has a carboxylic acid moiety. At low pH, this group is protonated and neutral, reducing the molecule's overall polarity and promoting aggregation. At higher pH (above its pKa), the carboxylic acid is deprotonated, carrying a negative charge. This increases the hydrophilicity of the headgroup and can lead to electrostatic repulsion between molecules, which can hinder aggregation and improve solubility.

Q4: Can I use temperature to control this compound aggregation?

A4: Temperature can have a complex effect. Gently heating can increase the kinetic energy of the molecules and may help in dissolving them initially. However, for some amphiphiles, an increase in temperature can also promote hydrophobic interactions, leading to increased aggregation. The optimal temperature needs to be determined empirically for your specific formulation.

Q5: What analytical techniques can I use to characterize this compound aggregates?

A5: Several techniques can be employed to characterize the size and distribution of this compound aggregates:

  • Dynamic Light Scattering (DLS): A rapid and non-invasive method to determine the size distribution of particles in a solution.[8][9][10][11]

  • Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their size, allowing for the quantification of monomers versus aggregates.[7][12][13]

  • Transmission Electron Microscopy (TEM): Provides direct visualization of the morphology and size of the aggregates.

Section 3: Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol provides a general guideline for preparing a more stable aqueous solution of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Purified water

  • Buffer of choice (e.g., phosphate-buffered saline, PBS)

  • Polysorbate 80 (Tween® 80)

  • pH meter

  • Sonicator

Procedure:

  • Prepare a Stock Solution:

    • Weigh the desired amount of this compound.

    • Dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mM). Ensure complete dissolution, using gentle warming or brief sonication if necessary.

  • Prepare the Aqueous Buffer with Surfactant:

    • Prepare your desired aqueous buffer.

    • Add Polysorbate 80 to the buffer to a final concentration of 0.1% (w/v).

    • Adjust the pH of the buffer to >8.0 to ensure the deprotonation of this compound's carboxylic acid group.

  • Dilute the Stock Solution:

    • While vortexing the aqueous buffer, slowly add the this compound stock solution to achieve the desired final concentration. The slow addition into a vortexing solution helps to prevent localized high concentrations that can lead to immediate precipitation.

  • Final pH Adjustment:

    • Once the solution is homogenous, carefully adjust the pH to your target experimental value using dilute acid (e.g., 0.1 M HCl). Monitor the solution for any signs of precipitation during this step.

  • Filtration:

    • Filter the final solution through a 0.22 µm syringe filter to remove any remaining large aggregates or dust particles.

Protocol 2: Characterization of this compound Aggregates by Dynamic Light Scattering (DLS)

This protocol outlines the steps for analyzing the size distribution of this compound aggregates.

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Sample Preparation:

    • Prepare the this compound solution as described in Protocol 1 at the desired concentration.

    • Ensure the sample is free of air bubbles. If necessary, centrifuge the sample at a low speed (e.g., 2000 x g for 1 minute) to remove bubbles.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

    • Set the measurement temperature to your experimental condition.

  • Blank Measurement:

    • Measure the scattering of the buffer/solvent without this compound to serve as a blank.

  • Sample Measurement:

    • Carefully transfer the this compound solution to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature for a few minutes.

    • Perform the DLS measurement. Acquire multiple readings to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution, average hydrodynamic radius (Rh), and polydispersity index (PDI). A high PDI value indicates a wide range of particle sizes, suggesting the presence of aggregates.

Experimental Workflow for Aggregate Analysis

G start Start: this compound Solution dls Dynamic Light Scattering (DLS) - Initial size distribution - Polydispersity Index (PDI) start->dls sec Size Exclusion Chromatography (SEC) - Quantify monomer vs. aggregate - Determine molecular weight distribution start->sec tem Transmission Electron Microscopy (TEM) - Visualize aggregate morphology - Confirm size and shape start->tem data_analysis Correlate Data from Orthogonal Methods dls->data_analysis sec->data_analysis tem->data_analysis conclusion Comprehensive Aggregate Characterization data_analysis->conclusion

Caption: Workflow for the characterization of this compound aggregates.

Section 4: Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide illustrative data based on compounds with similar structures (long-chain fatty acid derivatives and other N-acyl amino acids) to guide experimental design. Note: These values should be considered as estimates and need to be experimentally verified for this compound.

Table 1: Estimated Solubility of this compound in Various Solvents

SolventEstimated Solubility CategoryRationale/Reference Analogue
Water (pH 5)Very Poorly SolubleSimilar to other long-chain fatty acids.
Water (pH 9)Sparingly SolubleIncreased polarity due to deprotonation.
EthanolSolubleN-Acetylglycine shows good solubility in methanol.[14]
DMSOFreely SolubleCommon solvent for lipophilic compounds.[1]
ChloroformSolubleNon-polar solvent, good for lipidic molecules.

Table 2: Factors Influencing this compound Aggregation

FactorEffect on AggregationRecommended Action for Prevention
pH Decreasing pH below pKa increases aggregation.Maintain pH above 8 for stock solutions.
Concentration Exceeding the CMC leads to aggregation.Work at the lowest effective concentration.
Temperature Complex; can either increase or decrease aggregation.Empirically determine the optimal temperature.
Ionic Strength Can either shield charges (reducing aggregation) or salt out the compound (increasing aggregation).Evaluate a range of salt concentrations.
Co-solvents Organic co-solvents can prevent aggregation.Use minimal amounts of co-solvents like DMSO or ethanol.
Excipients Surfactants and polymers can stabilize the molecule.Incorporate stabilizers like Polysorbate 80 or HPMC.

References

Technical Support Center: N-Stearoylglycine Integrity and Freeze-Thaw Cycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential impact of freeze-thaw cycles on the integrity of N-Stearoylglycine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the potential physical changes I might observe in my this compound solution after freeze-thaw cycles?

A1: this compound is an amphiphilic molecule, and freeze-thaw cycles can induce physical changes. You might observe:

  • Precipitation or Crystallization: The compound may come out of solution, appearing as visible particles or crystals. This is due to changes in solubility at lower temperatures and the potential for ice crystal formation to exclude the solute.

  • Cloudiness or Turbidity: The solution may appear cloudy, indicating the formation of aggregates or larger colloidal structures.

  • Phase Separation: In formulations or mixed solvent systems, you might observe the separation of different phases.

Q2: Can freeze-thaw cycles cause chemical degradation of this compound?

A2: While this compound is a relatively stable molecule, repeated freeze-thaw cycles can potentially lead to chemical degradation, primarily through hydrolysis of the amide bond. This would result in the formation of stearic acid and glycine. The risk of hydrolysis increases with pH extremes and the presence of catalytic impurities.

Q3: How can I assess the integrity of my this compound sample after freeze-thaw cycles?

A3: A multi-faceted approach is recommended to assess the integrity of your sample:

  • Visual Inspection: A simple but crucial first step is to visually inspect the sample for any signs of precipitation, cloudiness, or phase separation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique to quantify the concentration of this compound and to detect the presence of degradation products like stearic acid.

  • Dynamic Light Scattering (DLS): If this compound is part of a formulation or is expected to form micelles, DLS can be used to assess changes in particle size and aggregation.

  • pH Measurement: A significant change in the pH of your solution could indicate chemical changes.

Troubleshooting Guides

Issue 1: Visible Precipitate or Cloudiness in this compound Solution After Thawing
  • Possible Cause 1: Exceeded Solubility Limit. The concentration of this compound may be too high for the chosen solvent system, especially at lower temperatures.

    • Troubleshooting Steps:

      • Gently warm the solution to see if the precipitate redissolves.

      • If it redissolves, consider diluting the sample or using a different solvent system with higher solubility for this compound for future experiments.

      • If it does not redissolve, it may be a sign of irreversible aggregation or degradation. Proceed to analytical characterization.

  • Possible Cause 2: Aggregation. Freeze-thaw cycles can promote the self-assembly of amphiphilic molecules into larger aggregates.

    • Troubleshooting Steps:

      • Attempt to resolubilize by gentle heating and vortexing.

      • Analyze the particle size distribution using Dynamic Light Scattering (DLS) to confirm the presence of large aggregates.

      • Consider adding cryoprotectants (e.g., sucrose, trehalose) to your formulation in the future to minimize aggregation during freezing.[1][2]

Issue 2: Inconsistent Results in Subsequent Experiments Using Freeze-Thawed this compound
  • Possible Cause 1: Change in Effective Concentration. Precipitation or aggregation can lead to a decrease in the concentration of soluble, active this compound.

    • Troubleshooting Steps:

      • Before each use, visually inspect the stock solution for any particulates.

      • If particulates are present, attempt to redissolve as described above.

      • Quantify the concentration of this compound in the supernatant using a validated HPLC method before proceeding with your experiment.

  • Possible Cause 2: Chemical Degradation. The integrity of the molecule may be compromised.

    • Troubleshooting Steps:

      • Analyze the sample using HPLC to check for the appearance of degradation peaks (e.g., stearic acid).

      • If degradation is confirmed, it is recommended to use a fresh stock solution and avoid repeated freeze-thaw cycles. Aliquoting the stock solution into single-use vials is a good practice.

Data Presentation

To systematically evaluate the impact of freeze-thaw cycles on your this compound samples, we recommend maintaining a detailed record of your observations and analytical results.

Table 1: this compound Freeze-Thaw Stability Study

Freeze-Thaw CycleVisual AppearancepHConcentration (µg/mL) by HPLCPurity (%) by HPLCAverage Particle Size (nm) by DLSPolydispersity Index (PDI) by DLS
0 (Initial)Clear, colorless7.0100099.51500.2
1Clear, colorless7.099599.41550.21
3Slight haze6.995099.02500.35
5Visible precipitate6.8850 (supernatant)98.5500+0.5+

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity and Concentration Analysis

  • Objective: To quantify this compound and detect potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Standard Preparation: Prepare a calibration curve using this compound analytical standard.

  • Sample Preparation: Dilute the test sample in the mobile phase to fall within the calibration curve range.

  • Analysis: Inject the sample and compare the peak area of this compound to the calibration curve to determine the concentration. The appearance of new peaks may indicate degradation products.

2. Dynamic Light Scattering (DLS) for Aggregation Analysis

  • Objective: To measure the particle size distribution and detect aggregation.

  • Instrumentation: A DLS instrument.

  • Sample Preparation: The sample should be sufficiently diluted to avoid multiple scattering effects. The diluent should be the same as the sample buffer.

  • Measurement: Perform the measurement at a controlled temperature.

  • Data Analysis: Analyze the correlation function to obtain the average particle size and the polydispersity index (PDI). An increase in particle size and PDI after freeze-thaw cycles indicates aggregation.

Visualizations

G Troubleshooting Workflow for Freeze-Thawed this compound start Start: Thawed this compound Solution visual Visual Inspection start->visual clear Solution is Clear visual->clear Clear precipitate Precipitate/Cloudiness Observed visual->precipitate Not Clear proceed Proceed with Experiment clear->proceed troubleshoot Troubleshoot Physical Changes precipitate->troubleshoot analytical Perform Analytical Characterization (HPLC, DLS) troubleshoot->analytical stable Chemically Stable? analytical->stable degraded Degradation Detected analytical->degraded stable->proceed use_fresh Use Fresh Stock, Aliquot Future Samples degraded->use_fresh G Potential Degradation Pathway of this compound NSG This compound C₂₀H₃₉NO₃ H2O H₂O (Hydrolysis) NSG->H2O products Degradation Products H2O->products Amide Bond Cleavage stearic_acid Stearic Acid C₁₈H₃₆O₂ products->stearic_acid glycine Glycine C₂H₅NO₂ products->glycine

References

selecting appropriate internal standards for N-Stearoylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting and using internal standards for the accurate quantification of N-Stearoylglycine.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it crucial for quantifying this compound?

An internal standard (IS) is a compound of a known, constant concentration added to all calibration standards, quality controls, and unknown samples before analysis.[1][2] Its purpose is to normalize the response of the analyte (this compound) to correct for variations that can occur during sample preparation, injection, and analysis by liquid chromatography-mass spectrometry (LC-MS).[1][3] By calculating the ratio of the analyte's response to the internal standard's response, the method can account for:

  • Sample Preparation Variability: Loss of analyte during extraction, dilution, or transfer steps.[1]

  • Injection Volume Inconsistencies: Minor differences in the volume injected into the LC-MS system.[2]

  • Matrix Effects: Suppression or enhancement of the analyte's signal caused by other components in the sample matrix.[1]

Using an internal standard is a powerful technique for improving the accuracy, precision, and reliability of quantitative results.[2][4]

Q2: What are the key characteristics of a good internal standard for this compound analysis by LC-MS?

An ideal internal standard should mimic the behavior of this compound as closely as possible throughout the entire analytical process. Key characteristics include:

  • Structural and Chemical Similarity: The IS should have a similar chemical structure, hydrophobicity, and ionization properties to the analyte.[1] This ensures it behaves similarly during sample extraction and ionization.

  • Co-elution (for SIL-IS): A stable isotope-labeled internal standard should ideally co-elute with the analyte to ensure both are subjected to the same matrix effects at the same time.[1]

  • Mass Difference: The IS must be clearly distinguishable from the analyte by the mass spectrometer. A mass difference of at least 4-5 Daltons is recommended for stable isotope-labeled standards to prevent signal overlap or "cross-talk".[1]

  • Purity and Stability: The internal standard must be of high purity, with no impurities that could interfere with the analyte peak.[5][6] It must also be stable throughout the sample preparation and storage process.

  • Absence from Samples: The chosen internal standard should not be naturally present in the samples being analyzed.[5][7]

Q3: What is the ideal, first-choice internal standard for this compound?

The gold standard and most highly recommended internal standard is a stable isotope-labeled (SIL) version of this compound .[1][7][8] Examples include:

  • This compound-¹³C₂ , ¹⁵N

  • This compound-d₄ (or higher deuterium labeling)

A SIL-IS has nearly identical chemical and physical properties (like retention time, extraction recovery, and ionization efficiency) to the unlabeled analyte.[1][3] This allows it to perfectly track and correct for variations. Because it only differs in mass, it can be distinguished by the mass spectrometer, providing the most accurate quantification.[3] While deuterated standards (like those containing ²H or "D") are common, ¹³C or ¹⁵N-labeled standards are often preferred as they are less likely to have a slight shift in retention time compared to the analyte.[1]

Q4: A stable isotope-labeled version of this compound is unavailable or too expensive. What are suitable alternatives?

When an ideal SIL-IS is not feasible, the next best option is a structural analog , preferably one that is also stable isotope-labeled.[1] For this compound, a suitable analog would be an N-acyl glycine with a different fatty acid chain length that is not present in the samples.

Key considerations for choosing a structural analog:

  • Similar Chain Length: Choose an N-acyl glycine with a chain length close to stearic acid (C18) to ensure similar extraction and chromatographic behavior. For example, N-Palmitoylglycine (C16) or N-Arachidoylglycine (C20).

  • Stable Isotope Labeling: Using a SIL version of the analog (e.g., N-Palmitoylglycine-d₄) is still highly preferable to a non-labeled analog.

  • Chromatographic Separation: If a non-labeled analog must be used, it must be chromatographically separated from this compound to be independently measured by the detector.[5]

Q5: How do I determine the correct concentration for my internal standard?

The internal standard should be added at a single, constant concentration to every sample (calibrators, QCs, and unknowns).[2] The concentration should be high enough to produce a stable, reproducible signal but not so high that it saturates the detector. A common practice is to use a concentration that is similar to the analyte concentration at the midpoint of the calibration curve or roughly 1/3 to 1/2 of the upper limit of quantification (ULOQ).[1][2]

Summary of Potential Internal Standards for this compound

Category Example Internal Standard Pros Cons
Ideal This compound-d₄ or this compound-¹³C₂,¹⁵N- Nearly identical chemical/physical properties to analyte.[1] - Co-elutes with analyte, providing the best correction for matrix effects.[1] - Highest accuracy and precision.[3]- May be expensive or not commercially available.[6] - Deuterated standards can sometimes show slight retention time shifts.[1]
Excellent Alternative N-Palmitoylglycine (C16)-d₄ or N-Lauroylglycine (C12)-d₄- Structurally and chemically similar to the analyte.[1] - SIL provides robust correction. - Less expensive than a custom-synthesized ideal IS.- May not perfectly co-elute or have identical ionization efficiency. - Must be confirmed absent from biological samples.
Acceptable Alternative N-Heptadecanoylglycine (C17) (non-labeled)- Structurally similar odd-chain analog is unlikely to be endogenous. - Relatively inexpensive.- Must be chromatographically resolved from the analyte.[5] - May not perfectly correct for matrix effects if retention times differ significantly. - Does not correct for ionization suppression/enhancement as well as a SIL-IS.

Troubleshooting Guide

Observed Issue Potential Root Cause Recommended Solution
High variability in IS signal across a run. Inconsistent sample preparation; matrix effects; instrument instability.- Review sample preparation steps for consistency. - Ensure the IS is a close structural analog or ideally a SIL-IS to better track the analyte.[9] - Check for instrument issues (e.g., inconsistent spray in the MS source).
IS signal is low or absent. IS degradation; incorrect spiking concentration; severe ion suppression.- Verify the stability of the IS in the sample matrix and storage conditions. - Confirm the concentration and preparation of the IS stock solution. - Investigate matrix effects. Diluting the sample may help mitigate suppression.
IS signal interferes with the analyte signal (cross-talk). Mass difference between SIL-IS and analyte is too small; low isotopic purity of the SIL-IS.- Use a SIL-IS with a mass difference of at least 4-5 Da.[1] - Verify the isotopic purity of the internal standard to ensure it does not contain significant amounts of the unlabeled analyte.[5]
Deuterated IS shows a different retention time than the analyte. Isotope effect from heavy deuterium labeling.- This is a known phenomenon.[1] As long as the shift is small and consistent, it is often acceptable. - For new methods, consider using a ¹³C or ¹⁵N-labeled standard, which are less prone to this effect.[1]

General Experimental Protocol for Quantification

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of this compound and the selected Internal Standard (e.g., this compound-d₄) in a suitable organic solvent (e.g., methanol or ethanol).

    • From these primary stocks, create a series of working standard solutions for the calibration curve and a separate working solution for the IS.

  • Sample Preparation:

    • Aliquot the study samples (e.g., plasma, tissue homogenate).

    • Spike the Internal Standard: Add a precise and constant volume of the IS working solution to every sample, calibrator, and quality control (QC) at the earliest possible step.[7] This ensures the IS undergoes all the same extraction steps as the analyte.

    • Spike the Calibrators: Add appropriate volumes of the this compound working standards to blank matrix to create the calibration curve points.

    • Extraction: Perform the sample extraction procedure (e.g., protein precipitation followed by liquid-liquid extraction or solid-phase extraction) to isolate the analytes and remove interferences.

    • Reconstitution: Evaporate the final extract to dryness and reconstitute in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto an appropriate LC column (e.g., C18 reversed-phase).

    • Develop a gradient elution method that provides good peak shape and retention for this compound.

    • Set up the mass spectrometer to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for both this compound and the internal standard.

  • Data Processing:

    • Integrate the peak areas for both the analyte and the internal standard in all injections.

    • Calculate the Response Ratio for each injection: Response Ratio = (Analyte Peak Area) / (Internal Standard Peak Area).

    • Construct a calibration curve by plotting the Response Ratio vs. the known concentration for the calibration standards.

    • Determine the concentration of this compound in the unknown samples by fitting their Response Ratios to the calibration curve equation.

Diagrams

References

Validation & Comparative

A Comparative Guide to the Biological Activities of N-Stearoylglycine and N-Palmitoylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of N-Stearoylglycine and N-Palmitoylglycine, two endogenous N-acyl amino acids. The information presented is based on available experimental data to assist researchers in evaluating their potential as signaling molecules and therapeutic agents.

Summary of Biological Activities

Biological ActivityN-PalmitoylglycineThis compoundKey Findings
GPR132 (G2A) Receptor Activation Potent AgonistWeaker AgonistN-palmitoylglycine is a more potent activator of the G-protein-coupled receptor GPR132 than this compound. The rank order of potency for N-acylglycines at GPR132 is N-palmitoylglycine > N-oleoylglycine ≈ this compound[1][2][3].
Calcium Influx in Sensory Neurons Induces transient calcium influxSignificantly lower activityN-palmitoylglycine potently induces a transient influx of calcium in dorsal root ganglion (DRG) cells, an effect that is markedly reduced with this compound, indicating strict structural requirements for this activity[4][5][6][7].
Nociception Inhibits heat-evoked firing of nociceptive neuronsNot explicitly stated, but lower Ca2+ influx suggests weaker effectN-palmitoylglycine's ability to modulate calcium influx in sensory neurons contributes to its potent inhibition of pain-related neuronal firing[4][5][6][7].

GPR132 (G2A) Receptor Activation

N-acylglycines have been identified as endogenous ligands for the G-protein-coupled receptor GPR132, also known as G2A. This receptor is implicated in various physiological processes, including inflammation and immune cell function.

Comparative Potency

A study directly comparing a range of N-acylglycines demonstrated a clear structure-activity relationship for GPR132 activation. The potency of these lipids was found to be dependent on the length and saturation of the fatty acid chain.

Order of Potency at GPR132: N-palmitoylglycine > 9-HODE ≈ N-linoleoylglycine > linoleamide > N-oleoylglycine ≈ This compound > N-arachidonoylglycine > N-docosahexaenoylglycine[1][2][3].

This hierarchy clearly places N-palmitoylglycine as a more potent agonist at GPR132 compared to this compound.

Signaling Pathway

The activation of GPR132 by N-acylglycines is thought to proceed through a canonical G-protein signaling cascade, leading to the accumulation of inositol monophosphate (IP-1), a downstream product of phospholipase C activation.

GPR132_Signaling cluster_membrane Plasma Membrane GPR132 GPR132 (G2A) G_protein Gq/11 GPR132->G_protein activates NAcylGlycine N-Palmitoylglycine or This compound NAcylGlycine->GPR132 binds PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers PKC_activation PKC Activation DAG->PKC_activation activates

GPR132 signaling cascade initiated by N-acylglycine binding.

Modulation of Intracellular Calcium

N-palmitoylglycine has been shown to be a potent modulator of intracellular calcium levels in sensory neurons, a key mechanism in the regulation of neuronal excitability and nociception.

Structure-Activity Relationship

The ability to induce calcium influx is highly specific to the structure of the N-acylglycine. While N-palmitoylglycine (a C16:0 fatty acid) is a potent inducer of this effect, this compound (a C18:0 fatty acid) demonstrates significantly reduced activity. This suggests that even a small increase in the length of the saturated fatty acid chain can dramatically impact the biological activity in this context[4][5][6].

The influx of calcium induced by N-palmitoylglycine is sensitive to pertussis toxin, indicating the involvement of a Gαi/o-coupled G-protein-coupled receptor[5].

Calcium_Influx_Workflow cluster_workflow Experimental Workflow for Calcium Influx Assay start Culture Dorsal Root Ganglion (DRG) cells load_dye Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) start->load_dye wash Wash cells to remove extracellular dye load_dye->wash add_compound Add this compound or N-Palmitoylglycine wash->add_compound measure_fluorescence Measure changes in intracellular fluorescence over time add_compound->measure_fluorescence analyze Analyze fluorescence data to determine changes in intracellular Ca2+ concentration measure_fluorescence->analyze

Generalized workflow for measuring intracellular calcium influx.

Experimental Protocols

GPR132 Activation Assay (Inositol Monophosphate Accumulation)

This protocol is a general representation for determining the activation of GPR132 by measuring the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite in the Gq signaling pathway.

  • Cell Culture: HEK293 cells stably expressing human GPR132 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Cells are seeded into 96-well plates at a density of approximately 40,000 cells per well and incubated for 24 hours.

  • Compound Preparation: this compound and N-palmitoylglycine are dissolved in a suitable vehicle (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in assay buffer.

  • Assay Procedure:

    • The cell culture medium is removed, and cells are washed with assay buffer.

    • Cells are incubated with varying concentrations of the test compounds (this compound or N-palmitoylglycine) or a reference agonist (e.g., 9-HODE) in the presence of an IP-1 accumulation buffer containing LiCl. LiCl is used to inhibit the degradation of IP-1.

    • The incubation is carried out for a specified time (e.g., 60 minutes) at 37°C.

  • Detection:

    • Following incubation, cells are lysed.

    • The concentration of accumulated IP-1 is determined using a competitive immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) or ELISA-based kit, according to the manufacturer's instructions.

  • Data Analysis: The fluorescence or absorbance signal is inversely proportional to the amount of IP-1 produced. A standard curve is used to calculate the concentration of IP-1. Dose-response curves are generated by plotting the IP-1 concentration against the log of the agonist concentration, and EC50 values are determined using a non-linear regression analysis.

Intracellular Calcium Influx Assay

This protocol describes a general method for measuring changes in intracellular calcium concentration in response to compound stimulation using a fluorescent calcium indicator.

  • Cell Culture: Dorsal Root Ganglion (DRG) cells or a suitable neuronal cell line (e.g., F-11 cells) are cultured on glass coverslips or in 96-well imaging plates.

  • Dye Loading:

    • The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM) and a non-ionic detergent (e.g., Pluronic F-127) to aid in dye solubilization.

    • Cells are incubated in the dark at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.

  • Washing: After loading, cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove extracellular dye.

  • Compound Addition and Imaging:

    • The coverslip or plate is mounted on an inverted fluorescence microscope equipped with a calcium imaging system.

    • A baseline fluorescence is recorded for a short period.

    • This compound or N-palmitoylglycine is added to the cells, and fluorescence is continuously monitored. For ratiometric dyes like Fura-2, excitation wavelengths are alternated (e.g., 340 nm and 380 nm), and the emission is collected at ~510 nm.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated. This ratio is proportional to the intracellular calcium concentration. The change in the fluorescence ratio over time is analyzed to determine the kinetics and magnitude of the calcium response. Data can be quantified by measuring the peak amplitude of the response or the area under the curve.

Conclusion

The available evidence indicates that both this compound and N-palmitoylglycine are biologically active molecules, but they exhibit distinct potencies in the biological systems studied. N-palmitoylglycine is a more potent activator of the GPR132 receptor and a more effective inducer of calcium influx in sensory neurons compared to this compound. These differences in activity highlight the importance of the fatty acid chain length for the biological function of N-acylglycines and suggest that these molecules may have distinct physiological roles. Further research is warranted to fully elucidate their mechanisms of action and to explore their therapeutic potential in areas such as inflammation and pain modulation.

References

A Comparative Guide to the Effects of N-Stearoylglycine and Stearic Acid for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties, biological effects, and pharmaceutical applications of N-Stearoylglycine and its parent fatty acid, stearic acid. The information presented is supported by available experimental data to assist in the selection and application of these compounds in research and drug development.

Executive Summary

Stearic acid is a well-established, saturated fatty acid widely used in pharmaceutical formulations, primarily as a lubricant, emulsifier, and stabilizer.[1][2] Its long hydrocarbon chain imparts significant hydrophobicity, making it suitable for controlling drug release and formulating lipid-based delivery systems.[3] this compound, a derivative where stearic acid is conjugated to the amino acid glycine, presents as a more amphiphilic molecule with surfactant-like properties.[4] This modification is anticipated to alter its self-assembly behavior, biocompatibility, and interaction with biological membranes, offering potential advantages in drug delivery, particularly in enhancing solubility and permeation. While stearic acid's properties are extensively documented, experimental data for this compound is less abundant, necessitating some comparisons to be based on structurally related compounds.

Physicochemical Properties

The addition of a glycine headgroup to the stearic acid backbone introduces a polar, ionizable moiety, which significantly influences the molecule's physical and chemical characteristics.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundStearic AcidReferences
Molecular Formula C₂₀H₃₉NO₃C₁₈H₃₆O₂[5]
Molecular Weight 341.5 g/mol 284.48 g/mol [5]
Physical Form SolidWaxy Solid[5]
Melting Point Data not available69.3 °C
Water Solubility Predicted: 0.00027 g/LInsoluble[6]
Solubility in Organic Solvents Soluble (predicted)Soluble in ethanol, ether, chloroform
Critical Micelle Concentration (CMC) Data not available for this compound. Related N-acyl amino acid salts form micelles.Does not form micelles in its free acid form due to low water solubility. Its salts (e.g., sodium stearate) are surfactants.

Biological Effects and Toxicity

Both molecules are derived from endogenous components, suggesting a favorable preliminary safety profile. However, their distinct structures lead to different biological interactions and metabolic fates.

Biological Role and Metabolism

Stearic Acid is a common dietary saturated fatty acid. It is a component of animal and vegetable fats and plays a role in lipid metabolism as an energy source.[7] In vivo, it can be desaturated to oleic acid, a monounsaturated fatty acid.

This compound belongs to the class of N-acyl amino acids, which are considered endocannabinoid-like metabolites.[6] These molecules are involved in various physiological signaling processes. For instance, N-arachidonoylglycine, a structurally related compound, exhibits anti-inflammatory and analgesic properties.[3] N-acylglycines are typically formed via the conjugation of a fatty acyl-CoA to glycine.[6] Elevated levels of certain acylglycines can be biomarkers for metabolic disorders.[7]

Toxicity Profile

Stearic Acid is generally recognized as safe (GRAS) for use in food and is widely used in pharmaceuticals with a well-established safety profile. Acute toxicity is low.[8] It is considered non-irritating to the skin at concentrations used in cosmetic and pharmaceutical products.[8]

This compound specific toxicity data is limited. However, studies on related N-acylglycines, such as N-acetylglycine, have shown no evidence of genotoxicity or acute toxicity in animal models.[1] The no-observed-adverse-effect-level (NOAEL) for N-acetylglycine in a 28-day rat study was determined to be over 898 mg/kg/day, suggesting a low toxicity potential for this class of compounds.[1]

Table 2: Summary of Toxicity Data

ParameterThis compoundStearic AcidReferences
Acute Oral Toxicity Data not available. Related N-acetylglycine shows no adverse effects at 2000 mg/kg (rats).Low toxicity.[1][8]
Genotoxicity Data not available. Related N-acetylglycine was not genotoxic.Non-mutagenic in Ames test.[1][8]
Dermal Irritation Data not available.Non- to mildly irritating.[8]
Systemic Toxicity (Repeated Dose) NOAEL for N-acetylglycine: >898 mg/kg/day (rats).Can cause toxicity at high dietary concentrations in subchronic studies.[1][8]

Applications in Drug Formulation and Development

The primary differences in the application of these two molecules stem from this compound's amphiphilic character versus stearic acid's lipophilicity.

Role as Pharmaceutical Excipients

Stearic Acid is a multifunctional excipient used as:

  • Lubricant: In tablet and capsule manufacturing, it reduces friction between the tablet surface and the die wall, preventing sticking.[2] Micronized grades of stearic acid have shown good lubrication efficiency with less negative impact on tablet tensile strength compared to magnesium stearate.[8]

  • Binder: It can improve the cohesion of powdered ingredients in tablets.[2]

  • Emulsifier and Solubilizer: In topical formulations like creams and ointments, it helps to stabilize emulsions and incorporate hydrophobic drugs.[2]

  • Release Retardant: It is used to create lipid micromatrices for sustained-release oral dosage forms.[9]

This compound , as an N-acyl amino acid, functions as an anionic surfactant.[10] Its applications are centered around its surface-active properties:

  • Wetting and Emulsifying Agent: Similar to other surfactants, it can be used to formulate emulsions and suspensions.

  • Solubilizing Agent: The formation of micelles by its salt form (sodium stearoyl glycinate) can enhance the solubility of poorly water-soluble drugs.

  • Penetration Enhancer: Surfactants, including N-acyl amino acid derivatives, are known to enhance the permeation of drugs through the skin by disrupting the stratum corneum lipids.[11] One study demonstrated that a surfactant abbreviated as STGC significantly improved the flux of aminophylline through the skin.[11]

Use in Drug Delivery Systems

The amphiphilic nature of this compound makes it a candidate for self-assembling nanostructures, while stearic acid is a key component in solid lipid nanoparticles.

G cluster_SA Stearic Acid Applications cluster_NSG This compound Applications SA_Node Stearic Acid (Lipophilic) SLN Solid Lipid Nanoparticles (SLN) - Solid Matrix SA_Node->SLN Forms solid core Micromat Lipid Micromatrices - Release Retardant SA_Node->Micromat Creates matrix NSG_Node This compound (Amphiphilic Surfactant) Micelle Micelles - Solubilization NSG_Node->Micelle Self-assembles (as salt) Lipo Liposomes / Nanocarriers - Surface Modification - Permeation Enhancement NSG_Node->Lipo Component of bilayer Drug Poorly Soluble API Drug->SLN Encapsulation Drug->Micromat Dispersion Drug->Micelle Solubilization Drug->Lipo Encapsulation

Caption: Comparative roles in drug delivery systems.

Experimental Protocols

Protocol for Determination of Saturation Solubility (Shake-Flask Method)

This method is used to determine the solubility of a compound in a specific solvent (e.g., buffer, organic solvent, or liquid lipid).

Methodology:

  • Add an excess amount of the solute (this compound or stearic acid) to a known volume of the selected solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solute.

  • Carefully withdraw an aliquot of the supernatant.

  • Filter the supernatant using a suitable syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent.

  • Quantify the concentration of the dissolved solute using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or ELSD).

  • The saturation solubility is calculated based on the measured concentration and the dilution factor.

Protocol for Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This protocol is applicable to the salt form of this compound (e.g., sodium stearoyl glycinate) or other N-acyl amino acid surfactants.

Methodology:

  • Probe Preparation: Prepare a stock solution of a fluorescent probe, such as pyrene, in a volatile organic solvent (e.g., acetone).

  • Sample Preparation: Prepare a series of aqueous solutions of the surfactant at various concentrations, spanning the expected CMC.

  • Add a small aliquot of the pyrene stock solution to each vial and evaporate the solvent completely, leaving a thin film of the probe.

  • Add the prepared surfactant solutions to the vials containing the pyrene film and allow them to equilibrate. The final pyrene concentration should be very low (e.g., ~1 µM) to avoid excimer formation.

  • Fluorescence Measurement: Measure the fluorescence emission spectra of each sample using a spectrofluorometer. For pyrene, the excitation wavelength is typically set around 335 nm.

  • Data Analysis: From each emission spectrum, determine the intensity of the first vibronic peak (I₁) at ~373 nm and the third vibronic peak (I₃) at ~384 nm. The ratio of these intensities (I₁/I₃) is sensitive to the polarity of the probe's microenvironment.

  • Plot the I₁/I₃ ratio against the logarithm of the surfactant concentration. A sharp decrease in the ratio will be observed as pyrene partitions from the polar aqueous environment into the nonpolar micellar core. The concentration at the inflection point of this sigmoidal curve is taken as the CMC.

Caption: Workflow for CMC determination via fluorescence.

Protocol for In Vitro Drug Release from Lipid-Based Formulations

This protocol uses a dialysis method to assess the release of a drug from a formulation like Solid Lipid Nanoparticles (SLNs) or micelles.

Methodology:

  • Preparation: Hydrate a dialysis membrane (with a molecular weight cut-off appropriate for retaining the formulation while allowing free drug to pass) in the release medium.

  • Place a known volume of the drug-loaded formulation (e.g., 1-2 mL) into the dialysis bag and securely seal it.

  • Immerse the dialysis bag in a larger volume of release medium (e.g., phosphate-buffered saline, pH 7.4, containing a small amount of a surfactant like Tween® 80 to maintain sink conditions). The container should be placed in a shaking water bath maintained at a constant temperature (e.g., 37°C).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.

Conclusion

Stearic acid and this compound offer distinct advantages for pharmaceutical formulation based on their structural and physicochemical differences.

  • Stearic Acid remains an invaluable, cost-effective excipient for solid and semi-solid dosage forms, particularly where lipophilicity is desired for lubrication or to create a sustained-release matrix.[2][9] Its properties are well-characterized, and its safety is well-established.

  • This compound emerges as a promising functional excipient with surfactant properties. Its amphiphilicity, derived from the glycine headgroup, makes it a strong candidate for applications requiring solubilization of poorly soluble drugs, formulation of advanced nanocarrier systems (like micelles or functionalized liposomes), and enhancement of drug permeation across biological barriers.[4][11] While more experimental data are needed to fully characterize its properties and confirm its safety profile, its endogenous origin and the favorable toxicity data of related compounds suggest it could be a valuable and biocompatible alternative to conventional synthetic surfactants.

The choice between these two molecules will ultimately depend on the specific requirements of the drug and the intended delivery strategy. Stearic acid is the reliable choice for traditional formulations, while this compound presents an opportunity for innovation in enabling and advanced drug delivery systems.

References

Validating N-Stearoylglycine as a Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Stearoylglycine as a potential therapeutic target, contextualized within the broader family of N-acyl amino acids (NAAAs). Due to the limited direct research on this compound, this document leverages data from structurally and functionally related N-acyl glycines (NAGlys) to build a framework for its validation. We present available quantitative data, detailed experimental protocols for investigation, and a comparative landscape of alternative therapeutic strategies.

Introduction to this compound and N-Acyl Glycines

This compound is a fatty acid amide, specifically an N-acylglycine, formed from the conjugation of stearic acid and glycine.[1][2] It belongs to a class of endogenous lipid signaling molecules known as N-acyl amino acids, which are increasingly recognized for their roles in various physiological processes, including pain, inflammation, and neuromodulation.[3] While specific data on this compound is sparse, research on related NAGlys, such as N-arachidonoylglycine (NAraGly) and N-oleoylglycine (NOleGly), provides a strong rationale for investigating this compound as a therapeutic target. These molecules are known to interact with several receptor systems, including G protein-coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs), and their levels are regulated by enzymes like fatty acid amide hydrolase (FAAH).[4][5][6]

Proposed Signaling Pathways and Therapeutic Rationale

Based on the known targets of related N-acyl amides, a plausible signaling pathway for this compound involves the modulation of GPCRs and PPARs, which are key regulators of inflammation and pain. The diagram below illustrates a hypothetical signaling pathway for this compound, drawing parallels from the known interactions of other N-acyl amides.

N_Stearoylglycine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N_Stearoylglycine This compound GPCR GPCR (e.g., GPR18, GPR55, GPR92) N_Stearoylglycine->GPCR Agonism FAAH FAAH N_Stearoylglycine->FAAH Hydrolysis PPAR PPARα/γ Activation N_Stearoylglycine->PPAR Activation G_Protein G Protein Activation GPCR->G_Protein Degradation_Products Stearic Acid + Glycine FAAH->Degradation_Products Downstream_Effectors Downstream Effectors (e.g., Adenylyl Cyclase, PLC) G_Protein->Downstream_Effectors Second_Messengers Second Messengers (e.g., cAMP, IP3, DAG) Downstream_Effectors->Second_Messengers Biological_Response Biological Response (Anti-inflammatory, Analgesic) Second_Messengers->Biological_Response Gene_Expression Modulation of Gene Expression PPAR->Gene_Expression NF_kB_Inhibition NF-κB Inhibition NF_kB_Inhibition->Biological_Response Gene_Expression->NF_kB_Inhibition

Caption: Proposed signaling pathways for this compound.

The therapeutic rationale for targeting this compound is based on the potential to modulate pain and inflammation through these pathways. By acting as a signaling lipid, it may offer a more nuanced and potentially safer approach compared to broader-acting anti-inflammatory drugs.

Comparative Data: N-Acyl Amides vs. Alternative Targets

Direct quantitative data for this compound is not yet available in public literature. The following tables summarize data for related N-acyl amides and compare them with existing therapeutics for pain and inflammation. This provides a benchmark for the potential efficacy of this compound.

Table 1: Receptor Binding and Activation Data for N-Acyl Amides

CompoundTargetAssay TypeValue (EC₅₀/IC₅₀/Kᵢ)Reference
N-Arachidonoyl glycineGPR18Adenylyl Cyclase InhibitionEC₅₀ ≈ 20 nM[3]
Oleoylethanolamide (OEA)GPR55GTPγS BindingEC₅₀ = 0.44 µM[7]
Palmitoylethanolamide (PEA)GPR55GTPγS BindingEC₅₀ = 4 nM[7]
Anandamide (AEA)GPR55GTPγS BindingEC₅₀ = 18 nM[7]
2-Arachidonoyl Glycerol (2-AG)GPR55GTPγS BindingEC₅₀ = 3 nM[7]
N-Stearoylethanolamine (NSE)PPARγMolecular DockingCompetitive Binding[8]

Table 2: Comparison with Standard of Care for Pain and Inflammation

Drug ClassMechanism of ActionCommon ExamplesKey AdvantagesKey Disadvantages
N-Acyl Glycines (Hypothetical) Modulation of specific GPCRs and PPARs Endogenous lipids Potentially high specificity, favorable side effect profile Limited data, bioavailability and formulation challenges
NSAIDsCOX-1/COX-2 inhibitionIbuprofen, NaproxenBroadly effective for pain and inflammationGI bleeding, cardiovascular risks
OpioidsOpioid receptor agonismMorphine, OxycodonePotent analgesiaHigh addiction potential, respiratory depression, constipation
CorticosteroidsGlucocorticoid receptor agonismPrednisone, DexamethasonePotent anti-inflammatory effectsSignificant side effects with long-term use
FAAH InhibitorsInhibition of endocannabinoid degradationPF-04457845, URB597Increases levels of multiple anti-inflammatory lipidsClinical efficacy in pain has been disappointing in some trials[9]

Experimental Protocols for Validation

To validate this compound as a therapeutic target, a series of in vitro and in vivo experiments are necessary. The following protocols provide a roadmap for this validation process.

Experimental Workflow for this compound Target Validation

Experimental_Workflow Start Hypothesis: This compound modulates pain and inflammation In_Vitro In Vitro Validation Start->In_Vitro Binding_Assay Radioligand Binding Assay (GPCRs, PPARs) In_Vitro->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP, Ca²⁺ flux, reporter gene) In_Vitro->Functional_Assay Enzyme_Assay FAAH Inhibition Assay In_Vitro->Enzyme_Assay Data_Analysis Data Analysis and Lead Optimization Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Enzyme_Assay->Data_Analysis In_Vivo In Vivo Validation Animal_Models Animal Models of Pain and Inflammation In_Vivo->Animal_Models PK_PD Pharmacokinetics and Pharmacodynamics In_Vivo->PK_PD Target_Engagement Target Engagement Biomarkers In_Vivo->Target_Engagement End Validated Therapeutic Target Animal_Models->End PK_PD->End Target_Engagement->End Data_Analysis->In_Vivo

Caption: Workflow for validating this compound as a therapeutic target.

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity of this compound to a panel of candidate GPCRs (e.g., GPR18, GPR55, GPR92) and PPARs (α, γ).

  • Methodology:

    • Prepare cell membranes from cell lines overexpressing the target receptor.

    • Incubate the membranes with a known radiolabeled ligand for the receptor in the presence of varying concentrations of unlabeled this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC₅₀ value, which is the concentration of this compound that displaces 50% of the radiolabeled ligand. The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

2. Functional Assays (e.g., cAMP Measurement for Gαs/Gαi-coupled GPCRs)

  • Objective: To assess the functional activity of this compound at its target GPCRs.

  • Methodology:

    • Culture cells expressing the target GPCR.

    • Treat the cells with varying concentrations of this compound.

    • For Gαs-coupled receptors, stimulate adenylyl cyclase with forskolin. For Gαi-coupled receptors, assess the inhibition of forskolin-stimulated cAMP production.

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

    • Generate a dose-response curve and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists) value.

3. Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

  • Objective: To determine if this compound is a substrate or inhibitor of FAAH.

  • Methodology:

    • Use a commercially available FAAH inhibitor screening kit or prepare cell/tissue lysates containing FAAH.

    • Incubate the FAAH enzyme with a fluorogenic substrate in the presence of varying concentrations of this compound.

    • Measure the fluorescence generated from the cleavage of the substrate over time using a fluorescence plate reader.

    • Calculate the rate of reaction and determine the IC₅₀ of this compound if it inhibits FAAH activity.

4. In Vivo Models of Pain and Inflammation

  • Objective: To evaluate the analgesic and anti-inflammatory effects of this compound in relevant animal models.

  • Methodology (Example: Carrageenan-induced Paw Edema):

    • Administer this compound or vehicle to rodents via an appropriate route (e.g., intraperitoneal, oral).

    • After a defined pre-treatment period, inject carrageenan into the plantar surface of the hind paw to induce localized inflammation.

    • Measure paw volume at regular intervals using a plethysmometer.

    • Assess pain behavior using methods such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.

    • At the end of the experiment, collect paw tissue for histological analysis and measurement of inflammatory markers (e.g., cytokines, myeloperoxidase activity).

Conclusion and Future Directions

While direct evidence for this compound as a therapeutic target is still emerging, the data from related N-acyl amides provides a compelling rationale for its investigation. Its potential to modulate key signaling pathways in pain and inflammation with high specificity makes it an attractive candidate for drug discovery. The experimental framework outlined in this guide offers a systematic approach to validate its therapeutic potential. Future research should focus on elucidating the specific molecular targets of this compound, quantifying its in vivo efficacy, and exploring its therapeutic window. Such studies will be crucial in determining whether this compound can be developed into a novel therapeutic for inflammatory and pain-related disorders.

References

Unraveling the Bioactivity of N-Acylglycines: A Comparative Guide to Saturated and Unsaturated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between endogenous lipid mediators is paramount. This guide provides an objective comparison of saturated and unsaturated N-acylglycines, a class of bioactive lipids with significant therapeutic potential. By examining their distinct signaling pathways and physiological effects, supported by experimental data, we aim to illuminate their potential as targets for novel drug discovery.

N-acylglycines are endogenous signaling molecules formed by the conjugation of a fatty acid with glycine.[1] The saturation level of the fatty acid tail—whether it contains double bonds (unsaturated) or not (saturated)—profoundly influences the molecule's three-dimensional structure and, consequently, its biological activity. This guide delves into these differences, offering a clear comparison of their functions.

Comparative Biological Activities

The functional distinctions between saturated and unsaturated N-acylglycines are most evident in their interactions with cellular signaling pathways, particularly in the nervous and immune systems. Unsaturated N-acylglycines, such as N-arachidonoylglycine (NAGly) and N-oleoylglycine (NOGly), are extensively studied for their roles in pain, inflammation, and vasorelaxation.[2][3][4] In contrast, saturated N-acylglycines, like N-palmitoylglycine (PalGly), have demonstrated significant effects on sensory neuron signaling.[5][6]

FeatureSaturated N-Acylglycines (e.g., N-Palmitoylglycine)Unsaturated N-Acylglycines (e.g., N-Arachidonoylglycine, N-Oleoylglycine)
Primary Functions Modulation of sensory neuron activity, calcium influx, and nitric oxide production.[5]Anti-inflammatory, analgesic, vasorelaxant, regulation of body temperature and locomotion.[2][3][7]
Key Molecular Targets GPR132/G2A[8]GPR18, GPR55, Glycine Transporter 2 (GlyT2), CB1 receptor (for NOGly).[2][3][9][10]
Pain Modulation Suppresses heat-evoked firing of nociceptive neurons.[5][11]Inhibits inflammatory and neuropathic pain.[3][7]
Inflammatory Response Less characterized anti-inflammatory roles.Potent anti-inflammatory effects by reducing leukocyte migration and modulating cytokine production.[7][12][13]
Vascular Effects Not well-documented.Induces vasorelaxation.[2][4]

Signaling Pathways and Mechanisms of Action

The divergent functions of saturated and unsaturated N-acylglycines stem from their distinct interactions with specific receptors and downstream signaling cascades.

Unsaturated N-Acylglycine Signaling

Unsaturated N-acylglycines, particularly NAGly, are known to interact with orphan G protein-coupled receptors (GPCRs) such as GPR18 and GPR55.[3][10] Activation of GPR18 by NAGly has been linked to its anti-inflammatory effects, including the resolution of inflammation.[12][13] Furthermore, NAGly can modulate the activity of the glycine transporter GlyT2, which plays a role in pain transmission.[3][14] NOGly has been shown to activate the cannabinoid receptor 1 (CB1) and the Akt signaling pathway.[9]

Unsaturated_NAG_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Unsaturated NAG Unsaturated NAG GPR18 GPR18 Unsaturated NAG->GPR18 Activates GPR55 GPR55 Unsaturated NAG->GPR55 Activates GlyT2 GlyT2 Unsaturated NAG->GlyT2 Inhibits CB1 CB1 Unsaturated NAG->CB1 Activates (NOGly) Anti_inflammatory_Effects Anti-inflammatory Effects GPR18->Anti_inflammatory_Effects Ca_Mobilization Ca²⁺ Mobilization GPR55->Ca_Mobilization ERK1_2_Phosphorylation ERK1/2 Phosphorylation GPR55->ERK1_2_Phosphorylation Analgesia Analgesia GlyT2->Analgesia Akt_Signaling Akt Signaling CB1->Akt_Signaling

Signaling pathways of unsaturated N-acylglycines.
Saturated N-Acylglycine Signaling

Saturated N-acylglycines, exemplified by PalGly, have been shown to modulate calcium influx in sensory neurons.[5][6] This effect is sensitive to pertussis toxin, suggesting the involvement of a Gi/o-coupled GPCR.[6] More recently, N-palmitoylglycine has been identified as an agonist for the lipid receptor G2A/GPR132.[8] The activation of these pathways contributes to the suppression of nociceptive neuronal firing.

Saturated_NAG_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Saturated NAG Saturated NAG GPR132 GPR132/G2A Saturated NAG->GPR132 Activates Ca_Influx_Modulation Ca²⁺ Influx Modulation GPR132->Ca_Influx_Modulation NO_Production Nitric Oxide Production Ca_Influx_Modulation->NO_Production Nociceptive_Suppression Suppression of Nociceptive Firing Ca_Influx_Modulation->Nociceptive_Suppression

Signaling pathway of saturated N-acylglycines.

Biosynthesis and Degradation

The biosynthesis of N-acylglycines can occur through two primary pathways.[1][15][16] The first involves the direct condensation of a fatty acid (or its CoA derivative) with glycine, a reaction that can be catalyzed by cytochrome c or glycine N-acyltransferase-like (GLYATL) enzymes.[1][17] The second pathway involves the oxidation of N-acylethanolamines.[1] The degradation of N-acylglycines is primarily carried out by the enzyme fatty acid amide hydrolase (FAAH), which hydrolyzes the amide bond to release the constituent fatty acid and glycine.[2]

NAG_Metabolism Glycine Glycine N-Acylglycine N-Acylglycine Glycine->N-Acylglycine N-Acylethanolamine N-Acylethanolamine N-Acylethanolamine->N-Acylglycine Oxidation Fatty Acid Fatty Acid N-Acylglycine->Fatty Acid FAAH Glycine_Deg Glycine N-Acylglycine->Glycine_Deg FAAH

Biosynthesis and degradation of N-acylglycines.

Experimental Protocols

Quantification of N-Acylglycines by UPLC-MS/MS

Objective: To accurately measure the levels of saturated and unsaturated N-acylglycines in biological samples.

Methodology:

  • Sample Preparation: Homogenize tissue samples in a suitable solvent system (e.g., chloroform/methanol/water) to extract lipids.

  • Solid-Phase Extraction (SPE): Utilize SPE cartridges to purify the lipid extract and enrich for N-acylglycines.

  • UPLC-MS/MS Analysis: Separate the N-acylglycines using ultra-performance liquid chromatography (UPLC) with a C18 column. Detect and quantify the molecules using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. Use deuterated internal standards for accurate quantification.[18]

In Vitro Calcium Influx Assay

Objective: To assess the ability of N-acylglycines to modulate calcium influx in sensory neurons.

Methodology:

  • Cell Culture: Culture primary dorsal root ganglion (DRG) neurons or a suitable cell line (e.g., F-11 cells).

  • Calcium Imaging: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Stimulation: Apply the test N-acylglycine (saturated or unsaturated) to the cells and monitor changes in intracellular calcium concentration using a fluorescence microscope.

  • Data Analysis: Quantify the change in fluorescence intensity to determine the effect of the N-acylglycine on calcium influx.[6][11]

Conclusion

The distinction between saturated and unsaturated N-acylglycines is not merely structural but profoundly functional, with significant implications for their roles as signaling molecules. Unsaturated variants, like NAGly and NOGly, exhibit prominent anti-inflammatory and analgesic properties mediated by specific GPCRs. In contrast, saturated N-acylglycines, such as PalGly, are key modulators of sensory neuron activity. A deeper understanding of these functional divergences, supported by robust experimental data, will be instrumental in harnessing the therapeutic potential of this versatile class of lipid mediators. Further research into their specific receptor interactions and downstream signaling pathways will undoubtedly unveil new avenues for the development of targeted therapies for a range of pathological conditions.

References

N-Stearoylglycine's Role in Cellular Signaling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid signaling molecules is paramount. This guide provides a comparative analysis of N-Stearoylglycine (N-SG), a bioactive N-acyl amide, and its role in cellular signaling pathways. While research on N-SG is still emerging, this guide synthesizes the available experimental data, compares its activity to more extensively studied analogues like N-Palmitoylglycine (N-PG), and provides detailed experimental methodologies to aid in future research.

N-acyl glycines are a class of endogenous lipids that are gaining recognition as important signaling molecules. While much of the focus has been on unsaturated analogues like N-Arachidonoyl glycine, saturated N-acyl glycines such as this compound are also emerging as players in cellular communication.

Comparative Analysis of Bioactivity

Experimental evidence, primarily from studies on sensory neurons, indicates that this compound is an active signaling molecule, albeit with lower potency compared to some of its counterparts. The primary validated effect of N-SG is the induction of intracellular calcium influx.

A key study comparing various N-acyl glycines demonstrated that while N-Palmitoylglycine is a potent modulator of calcium influx and nitric oxide production, this compound also elicits a significant, though markedly lower, response.

Table 1: Comparative Efficacy of N-acyl Glycines on Calcium Influx in Sensory Neurons

CompoundConcentrationRelative Calcium Influx
This compound 50 µMSignificant, but lower than N-Palmitoylglycine
N-Palmitoylglycineup to 50 µMPotent induction
N-Oleoyl glycineup to 50 µMInactive
N-Linoleoyl glycineup to 50 µMInactive
N-Arachidonoyl glycineup to 50 µMInactive
N-Docosahexaenoyl glycineup to 50 µMInactive
Glycineup to 50 µMInactive
Stearic AcidNot specifiedSignificant, but lower than N-Palmitoylglycine

Elucidating the Signaling Pathway

The signaling pathway for this compound is hypothesized to follow a similar mechanism to that of N-Palmitoylglycine, which has been more thoroughly investigated. This proposed pathway involves a G-protein coupled receptor (GPCR) and the subsequent activation of downstream effectors.

The binding of an N-acyl glycine, such as this compound, to a putative GPCR on the cell surface is the initiating step. This interaction is thought to trigger a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein. The activated G-protein, likely of the Gαq/11 subtype, then stimulates phospholipase C (PLC).

PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. This rapid increase in intracellular calcium concentration is the "calcium influx" observed experimentally.

The elevated intracellular calcium can then activate various downstream signaling cascades. One important target is nitric oxide synthase (NOS), a calcium-dependent enzyme. Activated NOS produces nitric oxide (NO), a gaseous signaling molecule with diverse physiological roles, including vasodilation and neuromodulation.

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPCR GPCR This compound->GPCR Binds G_protein G-protein (Gαq/11) GPCR->G_protein Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates G_protein->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Triggers NOS Nitric Oxide Synthase (NOS) Ca2_release->NOS Activates NO_production Nitric Oxide (NO) Production NOS->NO_production Cellular_Response Cellular Response NO_production->Cellular_Response

Proposed signaling pathway for this compound.

Experimental Protocols

To facilitate further research into the signaling role of this compound, the following are detailed methodologies for key experiments. These protocols are based on those used in the study of N-Palmitoylglycine and can be adapted for this compound.

Measurement of Intracellular Calcium Influx

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to this compound application in cultured sensory neurons (e.g., dorsal root ganglion neurons or F-11 cell line).

Materials:

  • Cultured sensory neurons on glass coverslips

  • This compound stock solution (in DMSO or ethanol)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Fluorescence microscopy setup with excitation wavelength switching (340 nm and 380 nm) and an emission filter around 510 nm.

Procedure:

  • Cell Preparation: Culture sensory neurons on poly-D-lysine coated glass coverslips to ~70-80% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing HBSS, 2 µM Fura-2 AM, and 0.02% Pluronic F-127.

    • Wash the cells once with HBSS.

    • Incubate the cells in the loading buffer for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

    • Incubate the cells in HBSS for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Calcium Imaging:

    • Mount the coverslip onto the microscope stage in a perfusion chamber.

    • Continuously perfuse the cells with HBSS.

    • Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

    • Establish a stable baseline reading for 2-5 minutes.

    • Apply this compound at the desired concentrations through the perfusion system.

    • Record the change in the F340/F380 ratio.

    • At the end of the experiment, apply a calcium ionophore like ionomycin to obtain the maximum fluorescence ratio (Rmax), followed by a calcium-free solution containing EGTA to obtain the minimum fluorescence ratio (Rmin) for calibration.

  • Data Analysis:

    • Calculate the F340/F380 ratio for each time point.

    • Normalize the data to the baseline ratio.

    • The change in the ratio indicates the relative change in intracellular calcium concentration.

Calcium_Influx_Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Analysis A Culture Sensory Neurons on Coverslips B Load Cells with Fura-2 AM A->B C Mount on Microscope & Perfuse with HBSS B->C D Establish Baseline (F340/F380 Ratio) C->D E Apply this compound D->E F Record Change in F340/F380 Ratio E->F G Calibrate with Ionomycin and EGTA F->G H Calculate and Normalize Calcium Response G->H

Workflow for measuring intracellular calcium influx.

Future Directions

The study of this compound and other saturated N-acyl glycines is a promising area of research. Future investigations should focus on:

  • Quantitative Analysis: Obtaining dose-response curves and EC50 values for this compound-induced calcium influx in various cell types.

  • Receptor Identification: Identifying the specific GPCR(s) that mediate the effects of this compound.

  • Downstream Signaling: Confirming the activation of nitric oxide synthase and exploring other potential downstream signaling pathways.

  • Physiological Relevance: Investigating the in vivo roles of this compound in different physiological and pathological contexts.

By building upon the foundational knowledge presented in this guide, researchers can further unravel the complexities of lipid signaling and pave the way for novel therapeutic interventions.

A Head-to-Head Comparison of N-acylglycine Extraction Methods: Solid-Phase vs. Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of N-acylglycines (NAGs), the choice of sample extraction method is a critical determinant of data quality and analytical sensitivity. N-acylglycines, which are important biomarkers for inborn errors of metabolism, require robust extraction from complex biological matrices such as urine and plasma prior to analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This guide provides a head-to-head comparison of the two most prevalent extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), with a focus on their application to urine and plasma samples, respectively.

Performance Showdown: SPE vs. LLE

The selection of an appropriate extraction method hinges on a variety of factors including the biological matrix, the specific N-acylglycines of interest, and the desired analytical performance. Below is a summary of quantitative data for each method, showcasing their efficacy in commonly used applications.

ParameterSolid-Phase Extraction (Anion Exchange) for UrineLiquid-Liquid Extraction (Protein Precipitation) for Plasma
Analyte Recovery 90.2% - 109.3% (mean recovery for various acylglycines)[2][3]79.51% - 83.20% (for a representative analyte)[4]
Matrix Effect Minimal (2% to 10% ion suppression reported in a similar matrix)[5][6]Minimal (~100% for a representative analyte, indicating low matrix effect)[4]
Precision (CV) < 10% (within- and between-run)[3]< 6%[7]
**Linearity (R²) **> 0.99[3]Not explicitly stated for N-acylglycines, but generally high for this method.
Lower Limit of Quantification (LLOQ) 1-5 nM for various acylglycines[2]0.1 µM for a panel of N-acylglycines[1]

In-Depth Look at Extraction Methodologies

A detailed understanding of the experimental protocols is essential for reproducing these results and for adapting them to specific laboratory needs.

Solid-Phase Extraction (SPE) for Urinary N-acylglycines

Anion exchange SPE is a highly effective method for extracting acidic compounds like N-acylglycines from urine.[2] This technique separates molecules based on their charge, allowing for the selective retention of N-acylglycines while other urinary constituents are washed away.

Experimental Protocol:

  • Sample Preparation: Centrifuge urine samples to remove particulate matter.

  • SPE Cartridge Conditioning: Condition an anion exchange SPE cartridge by washing with methanol followed by water.

  • Sample Loading: Load the urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water to remove neutral and basic impurities.

  • Elution: Elute the retained N-acylglycines with an acidic organic solvent (e.g., 5% formic acid in methanol).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) for Plasmatic N-acylglycines

Protein precipitation is a form of LLE commonly employed for the extraction of small molecules from plasma.[4] It involves the addition of a water-miscible organic solvent to denature and precipitate proteins, thereby releasing the analytes into the supernatant.

Experimental Protocol:

  • Sample Preparation: Thaw plasma samples and vortex to ensure homogeneity.

  • Protein Precipitation: Add a threefold volume of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for at least one minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the N-acylglycines.

  • Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent.

Visualizing the Extraction Workflows

To further clarify the procedural differences, the following diagrams illustrate the workflows for both SPE and LLE.

SPE_Workflow cluster_urine Urine Sample cluster_spe Solid-Phase Extraction cluster_analysis_spe Analysis Urine Centrifuged Urine Condition Condition SPE Cartridge (Methanol & Water) Load Load Sample Condition->Load 1 Wash Wash Cartridge (Water) Load->Wash 2 Elute Elute N-acylglycines (Acidic Methanol) Wash->Elute 3 DryDown_SPE Evaporate & Reconstitute Elute->DryDown_SPE 4 LCMS_SPE LC-MS/MS Analysis DryDown_SPE->LCMS_SPE 5

Solid-Phase Extraction (SPE) Workflow for Urine.

LLE_Workflow cluster_plasma Plasma Sample cluster_lle Liquid-Liquid Extraction cluster_analysis_lle Analysis Plasma Thawed Plasma Precipitate Add Acetonitrile (Protein Precipitation) Plasma->Precipitate 1 Vortex Vortex Vigorously Precipitate->Vortex 2 Centrifuge Centrifuge Vortex->Centrifuge 3 Collect Collect Supernatant Centrifuge->Collect 4 LCMS_LLE Direct Injection or Evaporate & Reconstitute for LC-MS/MS Analysis Collect->LCMS_LLE 5

Liquid-Liquid Extraction (LLE) Workflow for Plasma.

Concluding Remarks

Both Solid-Phase Extraction and Liquid-Liquid Extraction (via protein precipitation) are powerful techniques for the isolation of N-acylglycines from biological matrices. SPE, particularly with anion exchange cartridges, offers high recovery and clean extracts from urine samples. LLE, through its simple and rapid protein precipitation protocol, is highly effective for plasma samples. The choice between these methods will ultimately depend on the specific requirements of the study, including the biological matrix, desired throughput, and the specific N-acylglycine analytes of interest. For optimal results, method validation is recommended to ensure the chosen extraction protocol meets the sensitivity and accuracy needs of the intended application.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling N-Stearoylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential guidance for the safe handling and disposal of N-Stearoylglycine. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

This compound is classified under the Globally Harmonized System (GHS) as a compound that causes skin and eye irritation and may have long-lasting harmful effects on aquatic life[1]. Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to ensure personnel safety and environmental protection.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent skin and eye exposure.

Protection TypeRequired EquipmentSpecifications and Best Practices
Eye and Face Protection Safety glasses with side shields or gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any tears or degradation before use and change them frequently.
Body Protection Laboratory coatA clean, buttoned lab coat should be worn to protect against skin contact.
Respiratory Protection Not generally required for small quantities under normal laboratory conditions with adequate ventilation.If there is a risk of generating dust, work in a fume hood or use a NIOSH-approved respirator with a particulate filter.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for safety and procedural consistency.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area[2]. Recommended storage temperature is 4°C[2].

  • Keep away from moisture[2].

2. Weighing and Preparation:

  • Handle the solid form in a chemical fume hood to minimize the inhalation of any dust particles.

  • Use dedicated spatulas and weighing boats.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing and dust generation.

3. Experimental Use:

  • Clearly label all containers with the name "this compound" and appropriate hazard warnings.

  • Avoid direct contact with the skin and eyes.

  • Wash hands thoroughly after handling, even if gloves were worn.

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For larger spills, follow institutional guidelines for hazardous material cleanup.

Logical Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Receiving and Inspection b Proper Storage (4°C, Sealed, Dry) a->b c Don Appropriate PPE b->c Proceed to Handling d Weighing in Fume Hood c->d e Experimental Use d->e f Decontamination of Work Area e->f g Segregate Waste f->g Proceed to Disposal h Label Hazardous Waste Container g->h i Dispose According to Institutional Guidelines h->i

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental harm.

  • Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and empty containers, must be collected in a dedicated and clearly labeled hazardous waste container.

  • Solid Waste: Unused or waste this compound should be disposed of as chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain, as it may be harmful to aquatic life[1].

  • Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal service, following all local, state, and federal regulations.

Emergency Spill Response for this compound

spill Spill Occurs evacuate Evacuate Immediate Area if Necessary spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) evacuate->ppe contain Contain the Spill with Absorbent Material ppe->contain cleanup Carefully Sweep or Wipe Up Spilled Material contain->cleanup collect Place Contaminated Materials in a Labeled Hazardous Waste Container cleanup->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste According to Protocol decontaminate->dispose report Report the Spill to a Supervisor dispose->report

Caption: Emergency response procedure for an this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Stearoylglycine
Reactant of Route 2
Reactant of Route 2
N-Stearoylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.